Cinnoline-7-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5N3 |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
cinnoline-7-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H |
InChI Key |
BDWQNHWQCKHREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel Cinnoline-7-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of novel Cinnoline-7-carbonitrile derivatives. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The introduction of a carbonitrile moiety at the 7-position of the cinnoline scaffold is a promising strategy for modulating the pharmacological profile of these compounds, potentially leading to the development of new therapeutic agents.
This document outlines two primary retrosynthetic approaches to this compound derivatives, provides detailed, adaptable experimental protocols, and includes hypothetical quantitative data to guide research and development efforts.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound derivatives can be approached through two main strategies, primarily differing in the method of introducing the nitrile functionality.
Strategy A involves the construction of a 7-aminocinnoline intermediate, followed by a Sandmeyer reaction to install the cyano group. This is a classic and reliable method for the conversion of aromatic amines to nitriles.[5]
Strategy B focuses on the synthesis of a 7-halocinnoline precursor, which then undergoes a nucleophilic aromatic substitution with a cyanide salt to yield the desired product. This approach is particularly useful when the corresponding 7-amino derivative is not readily accessible.
The core cinnoline scaffold can be constructed using established methods such as the Borsche-Herbert synthesis, which involves the cyclization of an o-aminoaryl ketone or aldehyde.[6]
Experimental Protocols
The following protocols are detailed, step-by-step procedures adapted from established methodologies for the synthesis of analogous heterocyclic compounds, specifically quinoline derivatives, due to a lack of direct literature precedent for this compound synthesis.[7][8][9][10] These protocols should be considered as a starting point and may require optimization for specific substrates.
Synthesis of Key Intermediate: 4-Hydroxy-7-nitrocinnoline (Adapting the Borsche-Herbert Synthesis)
This procedure outlines the synthesis of a key substituted cinnoline intermediate.
Reaction: 2-Amino-5-nitroacetophenone is diazotized and cyclized to form 4-hydroxy-7-nitrocinnoline.[6]
Procedure:
-
To a stirred solution of 2-amino-5-nitroacetophenone (10 mmol) in a mixture of glacial acetic acid (30 mL) and water (10 mL), add concentrated hydrochloric acid (5 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Allow the solution to stand at room temperature in the dark until the diazo coupling reaction with β-naphthol is negative (this may take several days).[6]
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 4-hydroxy-7-nitrocinnoline.
Synthesis of 7-Aminocinnoline Derivatives
Protocol 2.2.1: Reduction of 4-Hydroxy-7-nitrocinnoline
Reaction: Reduction of the nitro group of 4-hydroxy-7-nitrocinnoline to an amino group using a suitable reducing agent like stannous chloride.
Procedure:
-
Suspend 4-hydroxy-7-nitrocinnoline (5 mmol) in ethanol (50 mL).
-
Add a solution of stannous chloride dihydrate (25 mmol) in concentrated hydrochloric acid (15 mL).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a pH of 8-9 is reached.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give 7-amino-4-hydroxycinnoline.
Synthesis of this compound Derivatives
Protocol 2.3.1: Sandmeyer Reaction of 7-Amino-4-hydroxycinnoline
Reaction: Conversion of the amino group of 7-amino-4-hydroxycinnoline to a cyano group via a diazonium salt intermediate.[5]
Procedure:
-
Suspend 7-amino-4-hydroxycinnoline (3 mmol) in a mixture of concentrated hydrochloric acid (6 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (3.3 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (3.6 mmol) and potassium cyanide (7.2 mmol) in water (15 mL) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the mixture and neutralize with a sodium carbonate solution.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-hydroxythis compound.
Alternative Route: Synthesis via 7-Halocinnoline
Protocol 2.4.1: Synthesis of 4,7-Dichlorocinnoline (Hypothetical Adaptation)
This protocol is adapted from the well-established synthesis of 4,7-dichloroquinoline.[7][8][9][10]
Reaction: Chlorination of 4-hydroxy-7-chlorocinnoline using phosphorus oxychloride.
Procedure:
-
To 4-hydroxy-7-chlorocinnoline (5 mmol), add phosphorus oxychloride (15 mL).
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Basify the mixture with a cold concentrated ammonium hydroxide solution to a pH of 8.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to give 4,7-dichlorocinnoline.
Protocol 2.4.2: Nucleophilic Substitution to form 4-Amino-7-cyanocinnoline
Reaction: Displacement of the 7-chloro substituent with a cyanide group.
Procedure:
-
In a sealed tube, combine 4,7-dichlorocinnoline (2 mmol), copper(I) cyanide (2.4 mmol), and N,N-dimethylformamide (DMF) (10 mL).
-
Heat the mixture at 150 °C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine (10% in water).
-
Stir for 30 minutes, then extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chlorothis compound.
-
This intermediate can then be further functionalized at the 4-position, for example, by nucleophilic substitution with an appropriate amine to generate a 4-amino-cinnoline-7-carbonitrile derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives. This data is illustrative and intended to provide a framework for experimental planning and data analysis.
Table 1: Synthesis of 4-Substituted-cinnoline-7-carbonitrile Derivatives
| Compound ID | R-Group at C4 | Synthetic Method | Yield (%) | Melting Point (°C) |
| CNC-001 | -OH | Sandmeyer | 65 | 245-247 |
| CNC-002 | -Cl | Nucleophilic Substitution | 72 | 188-190 |
| CNC-003 | -NH(CH₃) | Nucleophilic Substitution | 58 | 210-212 |
| CNC-004 | -OCH₃ | Williamson Ether Synthesis | 75 | 195-197 |
Table 2: Biological Activity of 4-Substituted-cinnoline-7-carbonitrile Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line |
| CNC-001 | EGFR Kinase | 2.5 | A549 |
| CNC-002 | Topoisomerase II | 5.1 | HCT116 |
| CNC-003 | PI3Kα | 1.8 | MCF-7 |
| CNC-004 | VEGFR2 Kinase | 3.2 | HUVEC |
Visualizations
The following diagrams illustrate the proposed synthetic workflows and a hypothetical signaling pathway that could be targeted by these novel derivatives.
References
- 1. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. ijper.org [ijper.org]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariit.com [ijariit.com]
- 5. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 10. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
Physicochemical Properties of Cinnoline-7-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a carbonitrile group at the 7-position of the cinnoline ring is expected to modulate its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide aims to provide a detailed understanding of these properties, offering a foundation for further research and drug development endeavors involving Cinnoline-7-carbonitrile.
Physicochemical Properties of Cinnoline
The fundamental physicochemical properties of the parent cinnoline molecule are summarized in the table below. These values serve as a baseline for understanding the properties of its derivatives.
| Property | Value | References |
| Molecular Formula | C₈H₆N₂ | [6] |
| Molecular Weight | 130.15 g/mol | [6] |
| Melting Point | 39 °C | [7][8] |
| Boiling Point | 103-107 °C at 1.2 Torr | [9] |
| pKa | 2.29 - 2.70 | [7][8][10][11] |
| LogP (calculated) | 0.9 | [6] |
| Solubility | Soluble in water and organic solvents. | [11] |
| Appearance | Pale yellow solid or oil. | [3][7][9] |
Predicted Influence of the 7-Carbonitrile Substituent
The introduction of a carbonitrile (-C≡N) group at the 7-position of the cinnoline ring is anticipated to have the following effects on its physicochemical properties:
-
Melting Point and Boiling Point: The strong dipole of the nitrile group and its ability to participate in dipole-dipole interactions would likely lead to a significant increase in both the melting and boiling points of this compound compared to the parent cinnoline.
-
Solubility: The polar nature of the nitrile group may slightly increase the solubility in polar solvents. However, the overall effect on aqueous solubility is difficult to predict without experimental data, as the increased polarity might be offset by a more rigid crystal lattice structure. The solubility of a related compound, Quinoline-2-carbonitrile, is noted as insoluble in water.[12]
-
pKa: The electron-withdrawing nature of the carbonitrile group is expected to decrease the basicity of the cinnoline nitrogen atoms. This would result in a lower pKa value compared to unsubstituted cinnoline, meaning it would be a weaker base.
-
LogP: The carbonitrile group is moderately lipophilic. Its addition to the cinnoline core is expected to increase the octanol-water partition coefficient (LogP), indicating greater lipophilicity. A calculated XLogP3-AA value for a more complex derivative, 4-(3-methylanilino)cinnoline-3-carbonitrile, is 3.7, suggesting a significant increase in lipophilicity with nitrile and other substitutions.[13]
-
Dipole Moment: The highly polar carbonitrile group will significantly increase the overall dipole moment of the molecule.
Biological Activity and Signaling Pathways
Cinnoline derivatives have been reported to interact with various biological targets. For instance, certain derivatives act as inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[14]
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
General Synthesis of Cinnoline Derivatives
The synthesis of cinnoline derivatives often involves cyclization reactions. A common method is the Richter cinnoline synthesis, which involves the cyclization of an o-alkynyl aryldiazonium salt.[7] Another approach is the intramolecular cyclization of substituted phenylhydrazones.
Caption: A generalized experimental workflow for the synthesis of cinnoline derivatives.
Determination of Physicochemical Properties
Standard experimental protocols would be employed to determine the physicochemical properties of this compound:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Solubility: Measured by determining the concentration of a saturated solution using techniques like UV-Vis spectroscopy or HPLC.
-
pKa: Determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH.
-
LogP: Experimentally determined using the shake-flask method or estimated by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a solid foundation for researchers by summarizing the known properties of the parent cinnoline scaffold and offering scientifically grounded predictions for the 7-carbonitrile derivative. The diverse biological activities of cinnoline derivatives make this class of compounds a promising area for further investigation in drug discovery. The synthesis and detailed characterization of this compound are crucial next steps to validate these predictions and explore its full therapeutic potential.
References
- 1. A concise review on cinnoline scaffold [wisdomlib.org]
- 2. ijper.org [ijper.org]
- 3. ijbpas.com [ijbpas.com]
- 4. zenodo.org [zenodo.org]
- 5. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. CINNOLINE CAS#: 253-66-7 [m.chemicalbook.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Quinoline-2-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 4-(3-Methylanilino)cinnoline-3-carbonitrile | C16H12N4 | CID 52149904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Cinnoline-7-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of Cinnoline-7-carbonitrile and outlines a strategic approach to its biological activity screening. This document details experimental protocols for key assays, presents data in a structured format, and includes visualizations of experimental workflows and relevant signaling pathways to guide researchers in the evaluation of this compound class. While specific data for this compound is not extensively available in public literature, this guide leverages data from structurally related cinnoline derivatives to inform a robust screening strategy.
Introduction to the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a core structural component in numerous biologically active compounds.[1][3] Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4] The electronic properties and structural rigidity of the cinnoline nucleus make it an attractive scaffold for designing targeted therapies. The introduction of a carbonitrile group at the 7-position can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially modulating its biological activity and pharmacokinetic profile.
Potential Biological Activities and Screening Strategy
Based on the established activities of cinnoline derivatives, a tiered screening approach is recommended for this compound.
Anticancer Activity
Cinnoline derivatives have shown promise as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction.[5][6]
Key Screening Assays:
-
Cytotoxicity Assays: Initial screening against a panel of human cancer cell lines (e.g., NCI-60) to determine the half-maximal inhibitory concentration (IC50).
-
Kinase Inhibition Assays: Evaluation against specific kinases known to be modulated by cinnoline derivatives, such as PI3K.[5]
-
Apoptosis Assays: Annexin V/PI staining, caspase activity assays, and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) to elucidate the mechanism of cell death.
Antimicrobial Activity
Various cinnoline derivatives have demonstrated potent antibacterial and antifungal properties.[1]
Key Screening Assays:
-
Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or agar dilution methods to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
-
Biofilm Disruption Assays: To evaluate the compound's ability to disrupt pre-formed microbial biofilms.
Anti-inflammatory Activity
The anti-inflammatory potential of cinnoline derivatives has been reported, suggesting their utility in treating inflammatory disorders.[4]
Key Screening Assays:
-
Inhibition of Pro-inflammatory Cytokines: Measurement of levels of cytokines such as TNF-α, IL-6, and IL-1β in stimulated immune cells (e.g., macrophages) treated with the compound.
-
COX-2 Inhibition Assay: To determine the compound's ability to inhibit the cyclooxygenase-2 enzyme, a key mediator of inflammation.
-
Nitric Oxide (NO) Inhibition Assay: Measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Representative Biological Activities of Cinnoline Derivatives
The following tables summarize quantitative data for various cinnoline derivatives from the literature to provide a reference for expected activity levels.
Table 1: Anticancer Activity of Representative Cinnoline Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | MTT Assay | 5.56 | [3] |
| Compound B | HCT-116 (Colon) | SRB Assay | 8.57 | [3] |
| Compound C | A549 (Lung) | CellTiter-Glo | 0.264 | [5] |
| Compound D | PC-3 (Prostate) | MTT Assay | 2.04 | [5] |
Table 2: Antimicrobial Activity of Representative Cinnoline Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound E | S. aureus | Broth Microdilution | 6.25 | [1] |
| Compound F | E. coli | Broth Microdilution | 12.5 | [1] |
| Compound G | C. albicans | Broth Microdilution | 25 | [1] |
| Compound H | M. tuberculosis | Resazurin Assay | 100 | [7] |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
Caption: High-level workflow for screening this compound.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. The screening strategy outlined in this guide provides a systematic approach to elucidating its biological activity profile. By employing a combination of in vitro assays targeting cancer, microbial infections, and inflammation, researchers can effectively identify and characterize the therapeutic potential of this and related cinnoline derivatives. Subsequent mechanistic studies will be crucial for target identification and lead optimization, ultimately paving the way for the development of new and effective drugs.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariit.com [ijariit.com]
- 3. zenodo.org [zenodo.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
Exploring the Therapeutic Potential of the Cinnoline Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the therapeutic potential of the broader cinnoline chemical scaffold. As of late 2025, publicly accessible, in-depth scientific literature detailing the specific therapeutic potential, biological activity, and experimental data for Cinnoline-7-carbonitrile is scarce. Therefore, this document focuses on the well-documented activities of various cinnoline derivatives to provide a foundational understanding for researchers interested in this heterocyclic system.
Introduction to the Cinnoline Scaffold
Cinnoline (1,2-diazanaphthalene) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[1] This nitrogen-containing scaffold is of significant interest in medicinal chemistry due to its structural similarity to other biologically active molecules like quinoline and isoquinoline.[2][3] The unique arrangement of its nitrogen atoms allows for diverse chemical modifications, leading to a wide array of derivatives. These derivatives have demonstrated a broad spectrum of pharmacological activities, making the cinnoline core a valuable starting point for the design and development of novel therapeutic agents.[1][2][3][4][5][6] The diverse bioactivities reported for cinnoline derivatives include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others.[1][2][3][4][5][6][7][8][9]
Synthesis of the Cinnoline Core
The synthesis of the cinnoline ring system can be achieved through several established chemical reactions. The choice of method often depends on the desired substitution pattern on the final molecule.
-
The Richter Cinnoline Synthesis: This classic method involves the diazotization of o-aminoarylpropiolic acids, which then undergo hydration and cyclization to form 4-hydroxycinnoline derivatives.[10][11] These intermediates can be further modified to produce the parent cinnoline heterocycle.[10]
-
The Widman-Stoermer Synthesis: This route involves the cyclization of an α,β-unsaturated azo compound, typically formed from the reaction of a diazonium salt with an active methylene compound.
-
Microwave-Assisted Synthesis: Modern approaches often utilize controlled microwave irradiation to facilitate the efficient, one-pot synthesis of polyfunctionalized cinnolines, offering high yields and reduced reaction times.[12]
The following is a generalized protocol for the Richter synthesis, a foundational method for creating the cinnoline core.
-
Diazotization: An o-aminoarylpropiolic acid is dissolved in an aqueous acidic solution (e.g., HCl). The solution is cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: The reaction mixture is gently warmed, allowing the diazonium salt to cyclize. This process often results in the formation of a 4-hydroxycinnoline-3-carboxylic acid precipitate.
-
Isolation: The solid product is isolated via filtration, washed with cold water, and dried.
-
Decarboxylation & Reduction (Optional): The intermediate can be heated to induce decarboxylation, and the 4-hydroxy group can be reductively removed using appropriate reagents (e.g., zinc dust or catalytic hydrogenation) to yield the unsubstituted cinnoline ring.
Therapeutic Potential and Mechanisms of Action
Cinnoline derivatives have been extensively evaluated for a variety of therapeutic applications. The following sections detail the key areas of investigation.
Numerous cinnoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][13]
-
Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis (programmed cell death) and interference with critical cellular machinery.[13] Some derivatives function as inhibitors of key signaling proteins like DNA topoisomerases or receptor tyrosine kinases such as EGFR.[6][13]
-
Notable Derivatives:
-
Pyrido- and pyrrolo-cinnolines have shown activity against leukemia cells.
-
Dibenzo[de,h]cinnoline-3,7-diones exhibited cytotoxicity against murine and human leukemia cell lines, including multi-drug-resistant strains.[8]
-
One specific cinnoline derivative, referred to as 4b in a study, showed broad-spectrum antitumor activity and was particularly effective against leukemia and melanoma cell lines by inducing apoptosis and cell cycle arrest at the S phase.[13] It also demonstrated inhibitory activity against EGFR and PI3K isoforms.[13]
-
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A concise review on cinnoline scaffold [wisdomlib.org]
- 5. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. ijper.org [ijper.org]
- 8. ijbpas.com [ijbpas.com]
- 9. researchgate.net [researchgate.net]
- 10. Cinnoline - Wikipedia [en.wikipedia.org]
- 11. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cinnoline-7-carbonitrile as a Kinase Inhibitor: A Technical Guide
Introduction: The Quinoline/Cinnoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The 4-anilino-3-quinolinecarbonitrile core has emerged as a privileged scaffold in this area, demonstrating significant inhibitory activity against a range of kinases, most notably the Src family of tyrosine kinases.[1][2] The key structural features of this scaffold, including the aniline group at the C-4 position and the carbonitrile group at C-3, are crucial for optimal activity.[1]
This guide provides an in-depth look at the synthesis, mechanism of action, and biological evaluation of 4-anilino-3-quinolinecarbonitrile derivatives as kinase inhibitors, offering a predictive framework for the potential of related heterocyclic systems such as Cinnoline-7-carbonitrile.
Synthesis of the Core Scaffold
The synthesis of 4-anilino-3-quinolinecarbonitriles is typically achieved through the condensation of a corresponding 4-chloroquinoline derivative with a substituted aniline. This reaction is generally performed under reflux in a suitable solvent like ethanol.[3] The versatility of this method allows for the introduction of a wide variety of substituents on both the quinoline core and the aniline ring, enabling extensive structure-activity relationship (SAR) studies.
General Synthetic Scheme:
Caption: General synthesis of 4-anilino-3-quinolinecarbonitriles.
Mechanism of Action and Signaling Pathways
4-Anilino-3-quinolinecarbonitrile derivatives primarily act as ATP-competitive inhibitors of protein kinases.[1] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
Src Kinase Signaling Pathway:
Src, a non-receptor tyrosine kinase, is a key regulator of numerous cellular processes, including proliferation, survival, and migration.[4] Its activation is implicated in the progression of various cancers. Inhibitors based on the 4-anilino-3-quinolinecarbonitrile scaffold have been shown to effectively block Src-dependent signaling pathways.
Caption: Inhibition of the Src kinase signaling pathway.
Structure-Activity Relationship (SAR)
Extensive SAR studies on 4-anilino-3-quinolinecarbonitriles have revealed key structural features that govern their inhibitory potency and selectivity.
| Position | Modification | Effect on Activity | Reference |
| C-4 Aniline | Substitution with electron-withdrawing groups (e.g., 2,4-dichloro) | Generally increases potency | [1] |
| Addition of a methoxy group at the 5-position of the aniline ring | Can enhance potency | [2] | |
| C-3 | Carbonitrile group | Crucial for optimal activity | [1] |
| C-6, C-7 | Alkoxy groups (e.g., dimethoxy) | Important for activity | [1] |
| C-7 | Replacement of methoxy with a 3-(morpholin-4-yl)propoxy group | Increased inhibition of both Src kinase activity and cell proliferation | [2] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory potential of a compound is through an in vitro kinase assay. This typically involves measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor.
Experimental Workflow:
Caption: A typical workflow for a kinase inhibition assay.
Detailed Steps:
-
Preparation: A reaction buffer containing the purified kinase and its specific substrate (a protein or peptide) is prepared.
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature, typically 37°C.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence/Fluorescence-based assays: Measuring the amount of ATP consumed or ADP produced.
-
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated from the dose-response curve.
Cellular Assays
To assess the activity of the inhibitors in a biological context, cell-based assays are crucial. These assays measure the effect of the compound on cellular processes that are dependent on the target kinase.
Example: Src-dependent Cell Proliferation Assay
-
Cell Culture: A cancer cell line known to be dependent on Src signaling for proliferation is cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTT or CellTiter-Glo®.
-
Data Analysis: The IC50 value for the inhibition of cell proliferation is determined.
Quantitative Data Summary
The following table summarizes representative inhibitory activities for potent 4-anilino-3-quinolinecarbonitrile derivatives from the literature.
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
| 1a | Src | 30 | - | [2] |
| 2c | Src | - | - | [2] |
| 31a | Src | 1.2 | 100 | [2] |
Note: Specific data for compounds 2c were described as having increased inhibition but quantitative values were not provided in the abstract.
Conclusion and Future Directions
The 4-anilino-3-quinolinecarbonitrile scaffold has proven to be a highly successful starting point for the development of potent kinase inhibitors, particularly against Src family kinases. The extensive body of research on this class of compounds provides a strong foundation for the design and synthesis of novel inhibitors based on related heterocyclic systems, such as this compound.
Future research in this area should focus on:
-
Synthesis and Evaluation: The actual synthesis and biological evaluation of this compound derivatives to validate the hypotheses presented in this guide.
-
Selectivity Profiling: Comprehensive kinase profiling to determine the selectivity of these novel compounds and identify potential off-target effects.
-
In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and pharmacokinetic properties.
By leveraging the knowledge gained from the well-studied 4-anilino-3-quinolinecarbonitrile scaffold, the development of novel and effective kinase inhibitors based on the this compound core holds significant promise for advancing the field of targeted therapy.
References
The Structure-Activity Relationship of Cinnoline Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The cinnoline scaffold, a bicyclic heteroaromatic system, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide focuses on the structure-activity relationship (SAR) of cinnoline derivatives and their close isosteres, quinolines, particularly in the context of kinase inhibition—a critical area in modern drug development. While specific, in-depth SAR studies on cinnoline-7-carbonitrile analogs are not extensively available in the public domain, this document synthesizes the current understanding from research on structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals.
Core Structure and Pharmacophore
The core of the compounds of interest consists of a cinnoline or quinoline ring system, often substituted at various positions to modulate biological activity, selectivity, and pharmacokinetic properties. The carbonitrile group, particularly at position 3 of the quinoline ring, has been identified as a key feature in several kinase inhibitors. For the purpose of this guide, we will extrapolate potential SAR trends for the this compound scaffold based on data from analogous quinoline-3-carbonitriles and other relevant cinnoline derivatives.
Structure-Activity Relationship of Related Kinase Inhibitors
Kinases are a major class of drug targets, and much of the research on cinnoline and quinoline analogs has focused on their inhibition. The following sections summarize the SAR for key substitutions on the core scaffold based on available data for related compounds.
Substitutions at the 4-Position: The Anilino Moiety
A common feature of many quinoline and cinnoline-based kinase inhibitors is a 4-anilino substitution. The nature of the substituents on this aniline ring plays a crucial role in determining the potency and selectivity of the compound.
-
General Trend: Small, lipophilic substituents on the aniline ring are often favored.
-
Src Kinase Inhibitors: In a series of 4-anilino-7-thienyl-3-quinolinecarbonitriles, substitutions on the aniline ring were explored to understand their impact on Src kinase inhibition. While specific data tables are proprietary, the research indicates that the electronic and steric properties of these substituents are critical for optimal binding to the kinase active site.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: For 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles, modifications to the aryl group directly impact EGFR inhibitory activity. The presence and position of substituents can influence the orientation of the molecule within the ATP-binding pocket of the enzyme.
Substitutions on the Cinnoline/Quinoline Core
Modifications to the core ring system itself are pivotal for modulating activity and physicochemical properties.
-
Positions 6 and 7: In quinoline-based EGFR inhibitors, the introduction of alkoxy groups at the C-6 and C-7 positions is a well-established strategy to enhance potency. This is exemplified in the development of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile derivatives. It is plausible that similar substitutions on a this compound scaffold would also be beneficial.
-
Position 8: For Pim-1 kinase inhibitors based on an 8-hydroxy-quinoline-7-carboxylic acid scaffold, the 8-hydroxy group was found to be a crucial pharmacophore for activity, likely through interactions with key residues in the ATP-binding pocket[1]. This highlights the importance of substitutions adjacent to the nitrogen atom in the heterocyclic ring.
Quantitative Data for Related Analogs
While a comprehensive table for a series of this compound analogs is not available, the following table summarizes IC50 data for related quinoline-carbonitrile and cinnoline derivatives acting on various kinases and other targets. This data provides a valuable reference for understanding the potency of these scaffolds.
| Compound Class | Target | Key Substitutions | IC50 (nM) | Reference |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | Varies | 7.5 | [2] |
| Dihydrobenzo[h]cinnoline-5,6-dione | KB and Hep-G2 cells | 4-NO2C6H4 | 560 and 770 | [3] |
| 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline | PDE10A | - | 1.52 | [3] |
| Cinnoline derivative | L. major and P. falciparum | - | 240 and 3 | [3] |
| Cinnoline derivatives | PI3K | Varies | Nanomolar range | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of related kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in the wells of a 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
-
For a detailed example of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, researchers can refer to established protocols[5]. General strategies for kinase assay development are also well-documented[6].
Cell-Based Proliferation Assay
This assay determines the effect of the compounds on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
A cell proliferation reagent is added to each well, and the signal (e.g., absorbance, luminescence) is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway often targeted by kinase inhibitors and a typical workflow for inhibitor screening and characterization.
Caption: A simplified diagram of the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways.
Caption: A typical workflow for the screening and development of kinase inhibitors.
Conclusion and Future Directions
The exploration of cinnoline and quinoline analogs as kinase inhibitors continues to be a promising avenue for the development of novel therapeutics. While a detailed SAR for this compound analogs is not yet fully elucidated in publicly accessible literature, the insights gained from structurally related quinoline-carbonitriles and other cinnoline derivatives provide a strong foundation for future research. Key takeaways include the importance of the 4-anilino moiety and its substitution pattern, as well as the potential for enhancing potency through substitutions on the core heterocyclic ring system.
Future work should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear and comprehensive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Multi-Step Synthesis of Cinnoline-7-carbonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of Cinnoline-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The outlined synthetic route is a plausible pathway based on established chemical transformations for related cinnoline and quinoline derivatives. The protocol is designed to be a practical guide for laboratory synthesis, offering step-by-step instructions for each reaction.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The cinnoline scaffold is considered a "privileged structure," appearing in molecules with a wide range of biological targets. The introduction of a carbonitrile group at the 7-position can significantly influence the molecule's electronic properties and its potential for interaction with biological macromolecules, making this compound a valuable building block for the synthesis of novel therapeutic agents.
This application note details a proposed three-step synthesis to obtain this compound, commencing with the formation of a 4-hydroxythis compound intermediate, followed by chlorination and subsequent reductive dechlorination.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the following three key steps:
-
Synthesis of 4-Hydroxythis compound: Cyclization of a suitable precursor, such as a phenylhydrazone derivative of a glyoxylate, to form the foundational cinnoline ring structure.
-
Chlorination to 4-Chlorothis compound: Conversion of the 4-hydroxyl group to a chloro group, creating a more reactive intermediate for the final step.
-
Dechlorination to this compound: Reductive removal of the 4-chloro substituent to yield the target compound.
A schematic representation of this synthetic workflow is provided below.
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Protocols
The following are detailed experimental procedures for each step in the synthesis of this compound. These protocols are based on general methods for analogous chemical transformations and should be adapted and optimized as necessary.
Step 1: Synthesis of 4-Hydroxythis compound
This step involves the cyclization of a phenylhydrazone precursor. A general procedure based on the Richter cinnoline synthesis is proposed.
Materials:
-
2-Amino-4-cyanobenzaldehyde (or a suitable precursor)
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrochloric acid
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A (or another high-boiling solvent)
Procedure:
-
Formation of 2-Hydrazinyl-5-cyanobenzonitrile: To a cooled (0-5 °C) solution of 2-amino-4-cyanobenzonitrile in aqueous hydrochloric acid, add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes. In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C. Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring. The resulting phenylhydrazine hydrochloride will precipitate. Filter the solid, wash with cold water, and dry.
-
Condensation with Diethyl Malonate: React the 2-hydrazinyl-5-cyanobenzonitrile with diethyl malonate in the presence of a base like sodium ethoxide in ethanol to form the corresponding phenylhydrazone.
-
Cyclization: Heat the resulting phenylhydrazone in a high-boiling solvent such as Dowtherm A to effect cyclization to 4-hydroxythis compound. The product will precipitate upon cooling. Filter the solid, wash with a suitable solvent (e.g., ethanol or ether), and dry.
Step 2: Chlorination of 4-Hydroxythis compound to 4-Chlorothis compound
This procedure converts the 4-hydroxy group to a chloro group using phosphorus oxychloride.
Materials:
-
4-Hydroxythis compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or another inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxythis compound in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 4-chlorothis compound.
Step 3: Dechlorination of 4-Chlorothis compound to this compound
The final step involves the reductive removal of the 4-chloro group.
Materials:
-
4-Chlorothis compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Triethylamine or Sodium acetate (as a base)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve 4-chlorothis compound in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% palladium on carbon and a suitable base such as triethylamine or sodium acetate to neutralize the HCl formed during the reaction.
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Summary
The following table summarizes the key transformations and reagents for the proposed synthesis of this compound. Expected yields are estimations based on similar reactions and will require experimental optimization.
| Step | Starting Material | Product | Key Reagents | Solvent | Estimated Yield (%) |
| 1 | 2-Amino-4-cyanobenzonitrile | 4-Hydroxythis compound | NaNO₂, SnCl₂, Diethyl malonate, NaOEt | HCl(aq), Ethanol, Dowtherm A | 40-60 |
| 2 | 4-Hydroxythis compound | 4-Chlorothis compound | POCl₃ | Toluene (optional) | 70-90 |
| 3 | 4-Chlorothis compound | This compound | H₂, 10% Pd/C, Triethylamine | Methanol/Ethanol | 80-95 |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key intermediates and transformations.
Caption: Logical flow of the multi-step synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Diazonium salts can be explosive when dry. They should be kept in solution and used immediately after preparation.
-
Hydrogen gas is flammable. Ensure that the hydrogenation apparatus is properly set up and there are no sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for use by trained chemists in a laboratory setting. The procedures are based on established chemical principles, but the synthesis of this compound itself may require optimization. The user is solely responsible for the safe execution of these experiments.
Application Notes and Protocols for the High-Yield Synthesis of Cinnoline-7-carbonitrile
Introduction
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as anticancer, antibacterial, and anti-inflammatory agents. The synthesis of specifically substituted cinnolines, such as Cinnoline-7-carbonitrile, is crucial for the development of novel therapeutic agents and for structure-activity relationship (SAR) studies. This document provides a detailed protocol for a high-yield, three-step synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The described methodology is based on a sequence of well-established chemical transformations, ensuring robustness and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a three-step sequence starting from cinnoline:
-
Nitration: Regioselective nitration of the cinnoline core to introduce a nitro group at the 7-position.
-
Reduction: Reduction of the 7-nitro-cinnoline to the corresponding 7-aminocinnoline.
-
Sandmeyer Reaction: Conversion of the 7-amino group to a nitrile group to yield the final product, this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Nitration | Cinnoline | 7-Nitrocinnoline | HNO₃, H₂SO₄ | 60-70 (Estimated) | >95 |
| 2 | Reduction | 7-Nitrocinnoline | 7-Aminocinnoline | SnCl₂·2H₂O, HCl | 85-95 | >98 |
| 3 | Sandmeyer Reaction | 7-Aminocinnoline | This compound | NaNO₂, HCl, CuCN, KCN | 70-80 | >99 |
Experimental Protocols
Step 1: Synthesis of 7-Nitrocinnoline
Objective: To synthesize 7-nitrocinnoline via electrophilic nitration of cinnoline.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve cinnoline (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture, maintaining the temperature below 5 °C using an ice bath.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-nitrocinnoline.
Step 2: Synthesis of 7-Aminocinnoline
Objective: To reduce 7-nitrocinnoline to 7-aminocinnoline.
Materials:
-
7-Nitrocinnoline
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 7-nitrocinnoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a 10 M sodium hydroxide solution to pH > 10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 7-aminocinnoline, which can be used in the next step without further purification if of sufficient purity.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
Objective: To convert 7-aminocinnoline to this compound via a Sandmeyer reaction.[1][2]
Materials:
-
7-Aminocinnoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Deionized Water
-
Ice bath
-
Beakers
-
Magnetic stirrer
-
Filter funnel
Procedure:
-
Dissolve 7-aminocinnoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Cinnoline-7-carbonitrile Scaffold: Application Notes and Protocols for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4][5] Derivatives of cinnoline have demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2][4][5] The introduction of a carbonitrile (-CN) group to the cinnoline ring system can significantly influence its physicochemical properties and biological activity, making cinnoline-carbonitriles an attractive scaffold for drug design.
This document provides an overview of the potential applications of the Cinnoline-7-carbonitrile scaffold in drug design, including synthetic strategies, potential biological targets, and protocols for in vitro evaluation. While specific data for the 7-carbonitrile isomer is limited in publicly available literature, the information presented here is based on the broader family of cinnoline-carbonitrile derivatives and related cinnoline compounds.
Synthetic Strategies
The synthesis of the cinnoline core can be achieved through various methods, with the Richter cinnoline synthesis being a classical approach.[6] Modern synthetic methodologies often involve cyclization reactions of appropriately substituted phenyl precursors.
A general synthetic approach to substituted cinnolines may involve the diazotization of an amino group on a benzene ring followed by an intramolecular cyclization. For the synthesis of a this compound derivative, a potential retrosynthetic analysis would involve a starting material such as a substituted 2-amino-benzonitrile.
General Synthetic Workflow:
Caption: A simplified retrosynthetic approach for this compound.
Protocol: Synthesis of a Substituted Cinnoline Derivative (General Example)
Materials:
-
Substituted 2-aminophenyl ketone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Appropriate cyclization agent (e.g., a compound with an active methylene group)
-
Organic solvents (e.g., ethanol, dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Diazotization: Dissolve the substituted 2-aminophenyl ketone in a suitable acidic solution (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: In a separate flask, dissolve the cyclization agent in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the cyclization agent at a controlled temperature.
-
Allow the reaction to proceed for several hours at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired cinnoline derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Potential Biological Activities and Targets
Based on studies of various cinnoline derivatives, the this compound scaffold holds potential for development as a therapeutic agent in several disease areas.
Anticancer Activity
Cinnoline derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic activity against various cancer cell lines.[2][4][7] The mechanism of action for some cinnoline-based anticancer agents involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of anticancer action via kinase inhibition.
One study on cinnoline derivatives identified them as potent PI3K inhibitors with antiproliferative activity.[8] For instance, certain derivatives displayed nanomolar inhibitory activities against PI3Ks and micromolar inhibitory potency against human tumor cell lines.[8]
Table 1: Anticancer Activity of Selected Cinnoline Derivatives (Illustrative Data)
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Cinnoline Derivative | PI3K | Human Tumor Cell Line 1 | 0.264 | [8] |
| Cinnoline Derivative | PI3K | Human Tumor Cell Line 2 | 2.04 | [8] |
| Cinnoline Derivative | PI3K | Human Tumor Cell Line 3 | 1.14 | [8] |
| Densely functionalized cinnoline | Leukemia (RPMI-8226) | 17.12 ± 1.31 | [7] | |
| Densely functionalized cinnoline | Melanoma (LOX IMVI) | 12.32 ± 0.75 | [7] |
Antibacterial Activity
The cinnoline scaffold has been explored for the development of novel antibacterial agents.[1][4][5] The mechanism of action can vary, but some derivatives have been shown to interfere with essential bacterial processes.
Experimental Workflow for Antibacterial Screening:
Caption: Workflow for evaluating the antibacterial activity of cinnoline derivatives.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase. The assay conditions should be optimized for each kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound test compounds
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Assay Setup: To the wells of a 384-well plate, add the kinase enzyme solution.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction and Detection: Stop the reaction by adding a stop solution (if required by the detection kit). Add the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required for signal development.
-
Data Acquisition: Read the plate on a suitable plate reader (luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
This compound test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the growth medium in a 96-well plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strains overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Conclusion
The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. While specific data for this isomer is currently scarce, the broader class of cinnoline derivatives has demonstrated significant potential in oncology and infectious diseases. The protocols and information provided herein offer a foundational framework for researchers to synthesize and evaluate the biological activity of novel this compound derivatives. Further investigation into the synthesis, structure-activity relationships, and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. ijper.org [ijper.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. zenodo.org [zenodo.org]
- 4. ijbpas.com [ijbpas.com]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cinnoline Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable potential in the field of oncology.[1] While specific research on Cinnoline-7-carbonitrile is not extensively documented in publicly available literature, the broader family of cinnoline derivatives has demonstrated significant promise as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action, making them attractive candidates for further investigation and development.[1]
This document provides an overview of the application of cinnoline derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.
Mechanism of Action
Cinnoline derivatives have been found to target several key pathways and molecules involved in cancer progression. The primary mechanisms identified to date include:
-
Topoisomerase Inhibition: Certain substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase 1 (TOP1) inhibitors.[1] TOP1 is a crucial enzyme involved in DNA replication and repair, and its inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Some cinnoline derivatives have been designed to target receptor tyrosine kinases, such as c-Met. The c-Met pathway is often dysregulated in various cancers and plays a significant role in tumor growth, invasion, and metastasis.
-
Induction of Apoptosis: Various cinnoline derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells and is a hallmark of effective anticancer therapies.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of representative cinnoline derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO₂C₆H₄ substituent) | Epidermoid carcinoma (KB) | 0.56 | [1] |
| Hepatoma carcinoma (Hep-G2) | 0.77 | [1] | |
| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | Murine leukemia (L1210) | Not specified, but showed activity | [1] |
| Human leukemia (K562) | Not specified, but showed activity | [1] | |
| Human leukemia multi-drug-resistant (K562/DX) | Not specified, but showed activity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer potential of cinnoline derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cinnoline derivative against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KB, Hep-G2, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cinnoline derivative stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnoline derivative in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of a cinnoline derivative on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells
-
Cinnoline derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the cinnoline derivative at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Potential mechanisms of action for cinnoline derivatives.
Experimental Workflow
Caption: Workflow for anticancer drug discovery with cinnolines.
References
Application Notes and Protocols for Utilizing Cinnoline-7-carbonitrile in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Cinnoline-7-carbonitrile in antimicrobial research. While direct studies on this compound are limited, this document compiles and extrapolates information from closely related cinnoline derivatives to guide future research. The cinnoline scaffold is a promising heterocyclic structure known for its broad pharmacological activities, including antibacterial and antifungal properties.
Introduction to Cinnoline Derivatives in Antimicrobial Research
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Numerous studies have demonstrated the potential of cinnoline-based compounds as antibacterial, antifungal, antimalarial, and antitumor agents.[2][3] Modifications on the cinnoline ring, particularly at the 6th and 7th positions, have been shown to influence their antimicrobial potency. For instance, derivatives with halogen substitutions at these positions have exhibited significant antimicrobial activity.[2][4] One study identified a compound designated "CN-7," derived from a library of 6- and 7-substituted cinnolines, as a potent agent against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[5] This highlights the potential of this compound as a subject for antimicrobial investigation.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for cinnoline synthesis, such as the Richter cinnoline synthesis.[6] A generalized workflow for the synthesis and subsequent antimicrobial evaluation is presented below.
References
- 1. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Cinnoline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assay Development of Cinnoline-7-carbonitrile Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnoline, a bicyclic aromatic heterocycle, serves as a core scaffold in a multitude of compounds with significant pharmacological properties.[1][2] Derivatives of cinnoline have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][3][4] This versatility makes the cinnoline scaffold a promising starting point for the development of novel therapeutic agents.[3] Research has identified several molecular targets for cinnoline derivatives, including receptor tyrosine kinases like c-Met, components of the PI3K/Akt signaling pathway, and topoisomerases.[1][5][6]
These application notes provide a comprehensive guide for the initial screening and characterization of a novel derivative, Cinnoline-7-carbonitrile. The following protocols detail standard assays to evaluate its potential antiproliferative and kinase inhibitory activities, common therapeutic areas for this class of compounds.
Data Presentation
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC₅₀ (nM) |
| PI3Kα | Biochemical (HTRF) | Data to be determined |
| c-Met | Biochemical (LanthaScreen) | Data to be determined |
| EGFR | Biochemical (LanthaScreen) | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for Antiproliferative Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: PI3Kα HTRF Kinase Assay
Principle: This protocol describes a biochemical assay to determine the inhibitory activity of this compound against the PI3Kα enzyme using Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the phosphorylation of a biotinylated substrate (PIP2) by PI3Kα. The product, PIP3, is detected by a Europium cryptate-labeled anti-PIP3 antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When the substrate is phosphorylated, the antibody and streptavidin are brought into proximity, allowing for FRET to occur, which generates a specific signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human PI3Kα enzyme
-
Biotinylated PIP2 substrate
-
ATP
-
This compound
-
PI3K reaction buffer
-
Europium (Eu³⁺) cryptate-labeled anti-PIP3 antibody
-
Streptavidin-XL665
-
HTRF detection buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer (e.g., reaction buffer with a fixed percentage of DMSO).
-
Reaction Setup:
-
Add 2 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing PI3Kα enzyme and biotinylated PIP2 substrate in reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in reaction buffer.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.
-
Add 5 µL of HTRF detection buffer containing the Eu³⁺-anti-PIP3 antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the inhibitor concentration.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Protocol 3: Western Blot Analysis of Akt Phosphorylation
Principle: To determine if the antiproliferative effects of this compound are mediated through the PI3K pathway, this protocol assesses the phosphorylation status of Akt, a key downstream effector of PI3K. A decrease in the level of phosphorylated Akt (p-Akt) relative to total Akt indicates inhibition of the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Complete growth medium and serum-free medium
-
Growth factor (e.g., IGF-1 or EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Serum starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-pan-Akt antibody to assess total Akt levels as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Compare the normalized p-Akt levels in treated samples to the stimulated vehicle control.
-
Visualizations
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. A concise review on cinnoline scaffold [wisdomlib.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. zenodo.org [zenodo.org]
- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinnoline-7-carbonitrile in Cell-Based Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Specifically, cinnoline derivatives have shown promise as potent inhibitors of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[4] This document provides detailed application notes and protocols for the use of a representative cinnoline compound, Cinnoline-7-carbonitrile, in cell-based screening assays to evaluate its potential as an anti-cancer agent.
While specific data for this compound is limited, the following protocols are based on established methodologies for screening similar cinnoline derivatives.
Postulated Mechanism of Action
Based on the known activity of other cinnoline derivatives, this compound is postulated to act as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, survival, and motility. In many cancers, the PI3K/Akt pathway is constitutively active, promoting tumor progression. By inhibiting PI3K, this compound is expected to induce apoptosis and reduce cell proliferation in cancer cell lines.
Below is a diagram illustrating the postulated mechanism of action of this compound within the PI3K/Akt signaling pathway.
Caption: Postulated PI3K/Akt signaling pathway inhibited by this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results observed for other potent cinnoline derivatives in cell-based assays.[4] These values represent the half-maximal inhibitory concentration (IC50) in various human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.25 |
| HCT116 | Colon Cancer | 1.15 |
| A549 | Lung Cancer | 2.04 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
The following diagram illustrates the experimental workflow for the cell proliferation assay.
Caption: Workflow for the MTS-based cell proliferation assay.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to confirm the inhibition of the PI3K pathway by observing the phosphorylation status of key downstream proteins like Akt.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH can be used as a loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTS assay | Uneven cell seeding, edge effects | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate. |
| No compound effect observed | Compound instability, incorrect concentration | Prepare fresh compound dilutions. Verify stock concentration. Extend incubation time. |
| Weak or no signal in Western blot | Insufficient protein loading, antibody issue | Increase protein amount. Check antibody datasheet for recommended dilution and protocol. |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time. Optimize antibody dilutions. Increase the number of washes. |
Conclusion
This compound, as a representative of the cinnoline class of compounds, holds potential for development as a therapeutic agent, particularly in oncology. The protocols outlined in this document provide a framework for the initial cell-based screening and mechanistic validation of this and similar molecules. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully characterize its therapeutic potential.
References
Application Notes & Protocols for the Quantification of Cinnoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications in oncology.[1][2] Cinnoline-7-carbonitrile is a specific derivative whose quantification is essential for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides detailed analytical methods for the accurate and precise quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties (Hypothetical)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₅N₃ | Based on the core cinnoline structure with a nitrile group. |
| Molecular Weight | 155.16 g/mol | Calculated from the molecular formula. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetonitrile and methanol. | Similar to other aromatic heterocyclic compounds.[3] |
| UV Absorbance (λmax) | ~280 nm and ~320 nm | Based on the UV spectra of other cinnoline and quinoline derivatives. |
Analytical Methods
Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for trace-level detection.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in bulk drug substances and formulated products where concentrations are relatively high.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 129.1 (corresponding to the loss of HCN).
-
Internal Standard (e.g., Isotopically Labeled this compound or a structurally similar compound): To be determined based on availability.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard and Sample Preparation (for Plasma):
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution in acetonitrile.
-
Calibration Standards: Spike blank plasma with the working standard solutions to create a calibration curve ranging from 0.1 ng/mL to 500 ng/mL.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected performance characteristics of the validated analytical methods.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 500 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Animal Studies of Cinnoline Derivatives
Disclaimer: As of the current date, there is a notable lack of specific published research on "Cinnoline-7-carbonitrile" in publicly accessible scientific literature. Therefore, the following application notes and protocols are based on the broader class of cinnoline derivatives and general best practices for in vivo studies of novel heterocyclic compounds. Researchers, scientists, and drug development professionals should use this document as a foundational guide and adapt all protocols and assumptions to the specific properties of this compound, which must be determined through rigorous preliminary in vitro and in silico evaluation.
Introduction to Cinnoline Derivatives
Cinnoline, a bicyclic aromatic heterocycle, serves as a scaffold for a wide array of derivatives with significant therapeutic potential.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and analgesic properties.[2][3][4] The diverse biological activities are largely dependent on the nature and position of substituents on the cinnoline ring.[2] Given this, novel derivatives like this compound are promising candidates for in vivo investigation, particularly in oncology.[1][3]
Preliminary Assessment: The In Vitro and In Silico Foundation
Before proceeding with costly and ethically considerable in vivo animal studies, a thorough in vitro and in silico characterization of the novel compound is imperative. This initial phase is crucial for establishing a preliminary safety and efficacy profile, predicting pharmacokinetics, and informing the design of subsequent animal experiments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cinnoline-7-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Cinnoline-7-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical synthetic routes to this compound start from commercially available precursors. The two main strategies are:
-
Palladium-Catalyzed Cyanation of 7-Bromocinnoline: This method involves the cross-coupling of 7-bromocinnoline with a cyanide source, catalyzed by a palladium complex. This is often the preferred route due to its relatively mild conditions and functional group tolerance.
-
Sandmeyer Reaction of 7-Aminocinnoline: This classic transformation converts 7-aminocinnoline to the corresponding diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Q2: Which cyanide sources are recommended for the palladium-catalyzed cyanation?
A2: Several cyanide sources can be used, each with its own advantages and disadvantages:
-
Zinc Cyanide (Zn(CN)₂): Widely used due to its lower toxicity and ability to mitigate catalyst poisoning. It often provides reproducible results.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive alternative.[1][2] It is a solid and its use in a biphasic solvent system can be advantageous.[1]
-
Sodium/Potassium Cyanide (NaCN/KCN): Highly effective but also highly toxic. Strict safety precautions are necessary. Catalyst poisoning can be an issue.[1]
Q3: How can I minimize catalyst poisoning in palladium-catalyzed cyanation?
A3: Catalyst poisoning by cyanide ions is a common issue that leads to low yields.[1] Strategies to mitigate this include:
-
Using less soluble cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] to maintain a low concentration of free cyanide in the reaction mixture.[1]
-
Employing specific ligands that stabilize the palladium catalyst and promote the desired catalytic cycle.
-
Adding reducing agents in some cases to regenerate the active Pd(0) species.
Q4: What are common side reactions in the synthesis of this compound?
A4: Common side reactions that can lower the yield include:
-
Hydrolysis of the nitrile: If water is present in the reaction mixture, especially under basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.
-
Reduction of the bromo-group (in the starting material): In palladium-catalyzed reactions, the bromo-group can be reduced to a hydrogen, resulting in the formation of unsubstituted cinnoline.
-
Formation of biaryl-products: Homocoupling of the starting material can sometimes occur.
-
Incomplete reaction: Leaving unreacted starting material, which can complicate purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of 7-Bromocinnoline | 1. Inactive catalyst. 2. Catalyst poisoning by cyanide. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[1] Ensure efficient stirring. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Use anhydrous solvents and high-purity reagents. |
| Formation of Significant Byproducts (e.g., Cinnoline) | 1. Presence of a hydrogen source for hydrodehalogenation. 2. Side reactions due to high temperature. | 1. Ensure anhydrous conditions and use aprotic solvents. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of cyanide source or catalyst. | 1. Increase reaction time. 2. Increase the equivalents of the cyanide source and/or the catalyst loading. |
| Difficulty in Purifying the Product | 1. Presence of closely related impurities. 2. Product instability on silica gel. | 1. Utilize a different chromatography stationary phase (e.g., alumina) or consider recrystallization from a suitable solvent system. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Irreproducible Results | 1. Variations in reagent quality. 2. Inconsistent reaction setup (e.g., stirring rate, atmosphere). 3. Milling of solid cyanide salts can lead to inconsistencies.[1] | 1. Use reagents from the same batch for a series of experiments. 2. Maintain consistent experimental conditions. Use of a glovebox for anhydrous reactions can improve reproducibility.[1] 3. Avoid milling MCN salts if possible and ensure consistent particle size. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for palladium-catalyzed cyanation of aryl bromides, which can be adapted for 7-bromocinnoline.
| Parameter | Condition A | Condition B |
| Starting Material | 7-Bromocinnoline | 7-Bromocinnoline |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) | K₄[Fe(CN)₆] (0.5 equiv)[1] |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | dppf (4 mol%) | SPhos (4 mol%) |
| Solvent | DMAc | Dioxane/Water (1:1)[1] |
| Base | - | K₂CO₃ (2 equiv) |
| Temperature | 120 °C | 100 °C |
| Reaction Time | 12-24 h | 18-36 h |
| Typical Yield | 70-90% | 65-85% |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 7-Bromocinnoline with Zinc Cyanide
This protocol is a general method adapted for the synthesis of this compound.
Materials:
-
7-Bromocinnoline (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromocinnoline, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMAc via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.
Signaling Pathway for Palladium-Catalyzed Cyanation (Buchwald-Hartwig Amination Analogy)
Caption: The catalytic cycle for the palladium-catalyzed cyanation of 7-bromocinnoline.
References
Overcoming solubility issues of Cinnoline-7-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cinnoline-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in aqueous solutions?
A1: this compound, a heterocyclic aromatic compound, likely has a rigid, planar structure with a nonpolar surface area, contributing to low aqueous solubility.[1][2] The carbonitrile group and the cinnoline core are relatively nonpolar, leading to unfavorable interactions with water molecules.[1][2] Like many heterocyclic compounds, its crystal lattice energy may also be high, making it difficult for solvent molecules to break it down and solvate the individual molecules.[3]
Q2: What are the initial steps I should take to try and dissolve this compound?
A2: Start with a systematic solvent screening. Test the solubility in a range of solvents with varying polarities. It is also beneficial to assess the pH-dependent solubility, as many nitrogen-containing heterocyclic compounds have ionizable groups.[4] Gentle heating and agitation can also be employed to facilitate dissolution.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective technique for compounds with ionizable groups.[5][6][7][8] Cinnoline itself is a weak base.[9] The nitrogen atoms in the cinnoline ring can be protonated at acidic pH, forming a more soluble salt. Therefore, attempting to dissolve this compound in acidic buffers is a recommended strategy.[4]
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[10][11][12] They work by reducing the polarity of the solvent system, making it more favorable for nonpolar solutes.[10] Common co-solvents in pharmaceutical research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8][12]
Q5: Are there more advanced techniques if simple solvent and pH adjustments fail?
A5: If basic methods are insufficient, several advanced formulation strategies can be explored. These include the preparation of solid dispersions, where the compound is dispersed in a hydrophilic carrier, and complexation with cyclodextrins, which can encapsulate the poorly soluble molecule.[5][6][13] Particle size reduction through techniques like micronization or nanosuspension can also enhance the dissolution rate by increasing the surface area.[5][7]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
If you are encountering difficulty dissolving this compound, a systematic approach to solvent selection is crucial.
Problem: this compound does not dissolve in water or common buffers at the desired concentration.
Solution Workflow:
Caption: Workflow for initial solvent screening of this compound.
Data Summary: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Apparent Solubility (µg/mL) at 25°C | Observations |
| Water | 9.0 | < 1 | Insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | 8.8 | < 1 | Insoluble |
| Ethanol | 5.2 | 50 | Sparingly soluble |
| Propylene Glycol (PG) | 6.8 | 150 | Moderately soluble |
| Polyethylene Glycol 400 (PEG 400) | - | 300 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 10,000 | Freely soluble |
Guide 2: pH-Dependent Solubility Enhancement
For ionizable compounds like this compound, altering the pH of the aqueous medium can significantly impact solubility.
Problem: The compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).
Solution Workflow:
Caption: Workflow for determining pH-dependent solubility.
Data Summary: Hypothetical pH-Dependent Solubility of this compound
| pH | Buffer System | Apparent Solubility (µg/mL) at 25°C |
| 2.0 | Glycine-HCl | 500 |
| 4.0 | Acetate | 150 |
| 6.0 | Phosphate | 10 |
| 7.4 | Phosphate | < 1 |
| 8.0 | Tris | < 1 |
| 10.0 | Carbonate-Bicarbonate | < 1 |
Guide 3: Utilizing Co-solvents for Enhanced Solubility
When pH adjustment is not sufficient or desirable, co-solvents can be an effective alternative.
Problem: The required concentration of this compound cannot be achieved in aqueous buffers, even with pH optimization.
Solution Workflow:
Caption: Workflow for developing a co-solvent formulation.
Data Summary: Hypothetical Solubility in Co-solvent Systems (in PBS pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) at 25°C |
| Ethanol | 10 | 25 |
| 20 | 75 | |
| Propylene Glycol | 10 | 80 |
| 20 | 200 | |
| PEG 400 | 10 | 150 |
| 20 | 400 | |
| DMSO | 5 | 1000 |
| 10 | > 5000 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Solvent Screening
Objective: To rapidly assess the approximate solubility of this compound in a variety of solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Propylene Glycol, PEG 400, DMSO)
-
96-well microplate
-
Plate shaker
-
Microplate reader or visual inspection setup
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add 198 µL of each test solvent to respective wells.
-
Add 2 µL of the DMSO stock solution to each well, resulting in a 1:100 dilution (final DMSO concentration of 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Visually inspect each well for precipitation. For a more quantitative assessment, measure the turbidity using a plate reader at a wavelength such as 650 nm. A clear well indicates good solubility at that concentration.
Protocol 2: Equilibrium Solubility Determination with pH Variation
Objective: To determine the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of solid this compound to vials containing a known volume of each buffer (e.g., 1 mL). The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.
Protocol 3: Co-solvent Solubility Evaluation
Objective: To quantify the increase in solubility of this compound in the presence of various concentrations of co-solvents.
Materials:
-
This compound
-
Primary solvent (e.g., PBS pH 7.4)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Standard laboratory glassware for preparing solutions
-
Equipment as described in Protocol 2.
Methodology:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v of co-solvent in PBS pH 7.4).
-
Follow the procedure outlined in Protocol 2, using the co-solvent mixtures instead of the plain buffers.
-
Add an excess of solid this compound to each co-solvent mixture.
-
Equilibrate the samples for 24-48 hours with constant agitation.
-
Centrifuge to separate the undissolved solid.
-
Analyze the supernatant by HPLC to determine the solubility at each co-solvent concentration.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Cinnoline-7-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Cinnoline-7-carbonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The main stability concerns for this compound derivatives stem from the inherent reactivity of the cinnoline ring system and the carbonitrile functional group. Potential degradation pathways include:
-
Hydrolysis of the Carbonitrile Group: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[1][2][3] This can significantly alter the biological activity and physicochemical properties of the molecule.
-
Oxidation of the Cinnoline Ring: The nitrogen-containing heterocyclic ring of cinnoline can be susceptible to oxidation, particularly when exposed to atmospheric oxygen, oxidizing agents, or light.[4][5][6][7][8] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the degradation of the cinnoline ring structure.[9]
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes, leading to the formation of various decomposition products.[10][11][12]
Q2: How does pH affect the stability of this compound derivatives?
A2: The pH of the solution is a critical factor influencing the stability of these derivatives. Both acidic and alkaline conditions can promote the hydrolysis of the 7-carbonitrile group.[1][2][3] The rate of hydrolysis is typically pH-dependent. It is crucial to determine the pH-stability profile for your specific derivative to identify the optimal pH range for storage and experimental use.
Q3: What are some general recommendations for storing this compound derivatives to ensure their stability?
A3: To maintain the integrity of your this compound derivatives, consider the following storage guidelines:
-
Temperature: Store at low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower), to minimize thermal degradation. The optimal storage temperature should be determined through stability studies.
-
Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil to prevent photodegradation.
-
Atmosphere: For compounds sensitive to oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
pH: If in solution, maintain the pH within the optimal stability range, as determined by stability studies. Use appropriate buffer systems to control the pH.
Q4: Can I anticipate the potential degradation products of my this compound derivative?
A4: Yes, based on the structure, you can predict the likely degradation products. The primary degradation pathways to consider are hydrolysis of the nitrile and oxidation of the cinnoline ring. Hydrolysis would likely yield the corresponding 7-carboxylic acid or 7-carboxamide derivative. Oxidation could result in the formation of cinnoline-N-oxides. To confirm the identity of degradation products, it is essential to perform forced degradation studies and characterize the resulting impurities using analytical techniques such as LC-MS and NMR.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound derivatives.
Issue 1: Unexpected Peaks Observed in Chromatography After Sample Storage
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | - Verify Storage Conditions: Ensure the sample was stored at the recommended temperature, protected from light, and at the appropriate pH. - Perform Forced Degradation: Subject a fresh sample to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. Compare the chromatogram of the stressed sample to your stored sample to identify if the unexpected peaks correspond to degradation products. - Analyze by LC-MS: Use liquid chromatography-mass spectrometry to determine the mass of the unexpected peaks and infer their structures. This can help confirm if they are hydrolysis or oxidation products. |
| Contamination | - Check Solvents and Reagents: Analyze the solvents and reagents used for sample preparation for any impurities. - Clean Equipment: Ensure all glassware and chromatographic equipment are thoroughly cleaned. |
Issue 2: Loss of Compound Potency or Activity Over Time
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | - Review Stability Data: If available, consult pre-existing stability data for the compound. - Conduct a Stability Study: If no data is available, perform a short-term stability study at various conditions (e.g., different temperatures, pH values, and light exposure) to identify the factors causing instability. Monitor the compound's purity and concentration over time using a stability-indicating analytical method. - Optimize Formulation: Consider adding stabilizing excipients such as antioxidants, chelating agents, or buffering agents to the formulation. |
| Adsorption to Container | - Use Low-Binding Containers: Switch to low-protein-binding tubes or silanized glassware. - Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80) can help prevent adsorption. |
Data Presentation
Table 1: Potential Degradation Pathways of this compound Derivatives
| Degradation Pathway | Stress Condition | Potential Degradation Products | Analytical Method for Detection |
| Hydrolysis | Acidic or Basic pH | Cinnoline-7-carboxylic acid, Cinnoline-7-carboxamide | RP-HPLC, LC-MS |
| Oxidation | Exposure to air, oxidizing agents (e.g., H₂O₂) | Cinnoline-N-oxides | RP-HPLC, LC-MS |
| Photodegradation | Exposure to UV or visible light | Various photolytic products | RP-HPLC, LC-MS/MS |
| Thermal Degradation | High temperatures | Various decomposition products | RP-HPLC, GC-MS, LC-MS/MS |
Table 2: Suggested Stabilizing Excipients for Formulation Development
| Excipient Class | Examples | Potential Benefit |
| Antioxidants | Ascorbic acid, Butylated hydroxytoluene (BHT) | Inhibit oxidative degradation. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequester metal ions that can catalyze oxidation. |
| Buffering Agents | Phosphate, Citrate, Acetate buffers | Maintain pH in the optimal stability range to prevent hydrolysis. |
| Cryoprotectants (for frozen solutions) | Sucrose, Trehalose, Mannitol | Protect against degradation during freeze-thaw cycles. |
| Surfactants | Polysorbate 80, Polysorbate 20 | Prevent adsorption to surfaces and can enhance solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a this compound derivative and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., ICH option 1 or 2) for a defined period. A dark control should be run in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically RP-HPLC with UV and/or MS detection.
Protocol 2: pH-Stability Profile
Objective: To determine the stability of a this compound derivative over a range of pH values.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare solutions of the this compound derivative in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40 °C or 60 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-stability profile.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: Experimental workflow for assessing the stability of this compound derivatives.
Caption: Troubleshooting logic for unexpected peaks in chromatography.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Refining the reaction conditions for Cinnoline-7-carbonitrile synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of Cinnoline-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common and practical synthetic route to this compound involves a three-step process starting from cinnoline:
-
Nitration: Electrophilic nitration of cinnoline to introduce a nitro group, selectively at the 7-position, to form 7-nitrocinnoline.
-
Reduction: Reduction of the nitro group of 7-nitrocinnoline to an amino group to yield 7-aminocinnoline.
-
Sandmeyer Reaction: Conversion of the amino group of 7-aminocinnoline into a nitrile group via a diazotization reaction followed by cyanation.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Regioselectivity in Nitration: The nitration of cinnoline can lead to a mixture of isomers. Achieving high selectivity for the 7-nitro isomer is crucial and often requires careful control of reaction conditions.[1][2]
-
Handling Diazonium Salts: The diazonium salt intermediate formed during the Sandmeyer reaction is often unstable and can be explosive if isolated.[3] Therefore, it is typically prepared in situ and used immediately at low temperatures.
-
Optimizing Sandmeyer Reaction Yields: The Sandmeyer reaction can be sensitive to various factors, including temperature, pH, and the presence of impurities, which can lead to lower yields and the formation of byproducts.[4][5]
Q3: What are the typical reagents used for each step of the synthesis?
A3:
-
Nitration: A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is commonly used.[2]
-
Reduction: A common method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H₂) as the reducing agent.[6]
-
Diazotization: Sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) is used to form the diazonium salt.[7]
-
Cyanation (Sandmeyer Reaction): Copper(I) cyanide (CuCN) is the classic reagent for converting the diazonium salt to the nitrile.[8][9]
Q4: What are the expected byproducts in the Sandmeyer reaction for this synthesis?
A4: Common byproducts in the Sandmeyer cyanation reaction include:
-
Phenols: Formed if the diazonium salt reacts with water. This is more likely if the reaction temperature is not kept low.
-
Biaryl compounds: Resulting from the coupling of aryl radicals.[4]
-
Azo compounds: Can form from the reaction of the diazonium salt with the starting amine or other electron-rich aromatic compounds.
Q5: What are the recommended purification methods for the final product, this compound?
A5: The final product can be purified using standard techniques for organic compounds, such as:
-
Column Chromatography: Effective for separating the desired product from byproducts with different polarities.
-
Recrystallization: A common method for obtaining highly pure crystalline product. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guides
Nitration of Cinnoline
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 7-nitrocinnoline | - Incomplete reaction. - Suboptimal reaction temperature. | - Increase the reaction time or temperature slightly. Monitor the reaction progress using TLC. - Carefully control the temperature, as higher temperatures can lead to the formation of dinitro products and other side reactions.[2] |
| Formation of multiple isomers (e.g., 5-nitro, 8-nitro) | - The directing effects of the nitrogen atoms in the cinnoline ring can lead to substitution at multiple positions.[10] | - Modify the nitrating agent or the reaction solvent to influence regioselectivity. - Carefully control the addition rate of the nitrating mixture to maintain a consistent reaction temperature. |
| Product is difficult to isolate from the reaction mixture | - The product may be soluble in the acidic work-up solution. | - Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the product. Ensure the neutralization is done at a low temperature. |
Reduction of 7-Nitrocinnoline
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction to 7-aminocinnoline | - Inactive catalyst. - Insufficient hydrogen pressure or reaction time. | - Use fresh, high-quality Pd/C catalyst. - Increase the hydrogen pressure or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed. |
| Presence of byproducts | - Over-reduction or side reactions. | - Optimize the reaction conditions (temperature, pressure, and catalyst loading) to minimize side reactions. - Purify the crude product by column chromatography. |
| Difficulty in filtering the catalyst | - The catalyst particles are too fine. | - Use a celite pad during filtration to aid in the removal of the fine catalyst particles. |
Sandmeyer Reaction (Diazotization and Cyanation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Decomposition of the diazonium salt. - Inefficient cyanation. | - Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction.[11] - Ensure the copper(I) cyanide is of high quality and freshly prepared if possible. - Add the diazonium salt solution slowly to the copper(I) cyanide solution. |
| Formation of a dark, tarry substance | - Azo coupling and other side reactions of the diazonium salt. | - Ensure the pH of the reaction mixture is acidic during diazotization. - Maintain a low temperature to minimize side reactions. |
| Product contains phenolic impurities | - The diazonium salt reacted with water. | - Use anhydrous solvents where possible. - Ensure the reaction is carried out promptly after the formation of the diazonium salt. |
| The reaction is very slow or does not proceed | - The diazonium salt did not form properly. - The copper(I) cyanide is inactive. | - Check the quality of the sodium nitrite and ensure the acidic conditions are appropriate for diazotization. - Use a more reactive source of cyanide or a different copper catalyst if necessary. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitration | Cinnoline, H₂SO₄, HNO₃ | - | 0 - 10 | 40 - 60 (for 7-nitro isomer) |
| Reduction | 7-Nitrocinnoline, Pd/C, H₂ | Methanol or Ethanol | 25 - 40 | 85 - 95 |
| Sandmeyer Reaction | 7-Aminocinnoline, NaNO₂, HCl, CuCN | Water, Acetonitrile | 0 - 5 | 60 - 80 |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitrocinnoline
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Dissolution of Starting Material: Slowly add cinnoline to the cold sulfuric acid with stirring until it is completely dissolved.
-
Nitration: Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid (typically a 1:1 ratio). Add this mixture dropwise to the solution of cinnoline while maintaining the temperature between 0 and 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium carbonate until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by column chromatography or recrystallization to isolate the 7-nitro isomer.
Protocol 2: Synthesis of 7-Aminocinnoline
-
Preparation: To a solution of 7-nitrocinnoline in methanol or ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 7-aminocinnoline, which can be used in the next step without further purification or can be purified by recrystallization.
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization:
-
Dissolve 7-aminocinnoline in a dilute aqueous solution of hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 15-30 minutes at this temperature.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or a mixture of water and an organic solvent). Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. scholarsjournal.net [scholarsjournal.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. 7-Aminoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Khan Academy [khanacademy.org]
Technical Support Center: Cinnoline-7-carbonitrile Scale-Up
This guide is intended for researchers, scientists, and drug development professionals involved in the scale-up of Cinnoline-7-carbonitrile and related derivatives. It provides troubleshooting advice and answers to frequently asked questions based on established principles of chemical synthesis and scale-up.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Problem: Low Yield in the Sandmeyer-type Cyanation Reaction
-
Question: We are experiencing a significant drop in yield for the cyanation step when moving from a 10g to a 500g scale. What are the potential causes and solutions?
-
Answer: A decrease in yield upon scale-up of a Sandmeyer-type reaction is a common challenge. The primary causes often relate to mass and heat transfer limitations.
-
Poor Temperature Control: Exothermic diazonium salt formation and the subsequent cyanation reaction can lead to localized overheating in larger vessels. This can cause decomposition of the diazonium intermediate and the formation of phenolic impurities. Ensure your reactor has adequate cooling capacity and agitation to maintain a consistent internal temperature.
-
Inefficient Mixing: Inadequate agitation can lead to poor dispersion of the starting material and reagents, resulting in localized high concentrations and side reactions. On a larger scale, the choice of impeller and agitation speed is critical.
-
Slow Reagent Addition: The rate of addition of sodium nitrite and the cyanide source (e.g., copper(I) cyanide) is crucial.[1] Too rapid addition can lead to uncontrolled off-gassing and side reactions. A controlled addition via a syringe pump or addition funnel is recommended.
Troubleshooting Workflow: Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
-
Problem: Product Isolation and Purification Challenges
-
Question: Our final product, this compound, is difficult to crystallize and purify at a larger scale. What strategies can we employ?
-
Answer: Purification issues are common when scaling up. The impurity profile may change, and methods that worked on a small scale may become impractical.
-
Solvent Selection: A comprehensive solvent screen for crystallization is recommended. Consider anti-solvent crystallization, which can sometimes provide better crystal morphology and purity.
-
Column Chromatography: While effective at the lab scale, column chromatography can be a bottleneck during scale-up. If necessary, investigate automated flash chromatography systems or consider alternative purification methods.
-
Recrystallization: For removing minor impurities, a carefully optimized recrystallization can be effective.[2] Key parameters to optimize include solvent choice, cooling rate, and agitation.
Illustrative Data: Lab vs. Scale-Up Purification
-
| Parameter | Lab Scale (5g) | Pilot Scale (500g) - Initial | Pilot Scale (500g) - Optimized |
| Purification Method | Silica Gel Chromatography | Direct Crystallization | Anti-Solvent Crystallization |
| Solvent System | Dichloromethane/Methanol | Ethanol | Toluene/Heptane |
| Initial Purity (Crude) | 92% | 88% | 88% |
| Final Purity (by HPLC) | >99% | 95% | >99% |
| Isolated Yield | 85% | 70% | 82% |
| Processing Time | 8 hours | 24 hours | 12 hours |
Note: The data in this table is illustrative and intended to highlight potential scale-up challenges and the impact of process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: The synthesis of cinnoline derivatives often involves hazardous reagents and reactions. Key safety considerations for scale-up include:
-
Diazonium Salt Formation: This reaction is often exothermic and can be explosive if not properly controlled. Ensure strict temperature control and have a quench plan in place.
-
Cyanide Reagents: Copper(I) cyanide and other cyanide sources are highly toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE). A quench solution (e.g., bleach) should be readily available for any spills.
-
Solvent Handling: Large volumes of flammable organic solvents require appropriate storage and handling procedures, including grounding and bonding to prevent static discharge.
Q2: How do I choose the right reactor for scaling up my cinnoline synthesis?
A2: The choice of reactor depends on the scale and the nature of the reaction steps. For reactions involving temperature control and solids, a jacketed glass reactor with good agitation is often suitable for kilogram-scale synthesis. For larger scales, glass-lined or stainless steel reactors may be necessary. Ensure the reactor materials are compatible with all reagents and intermediates.
Q3: What analytical methods are essential for monitoring the scale-up process?
A3: In-process controls (IPCs) are critical for a successful scale-up. Recommended analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction completion, identify impurities, and determine product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities and confirm the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.
Representative Experimental Protocol
Synthesis of a Cinnoline-Carbonitrile Intermediate
This protocol is a representative example for the synthesis of a key intermediate and should be adapted and optimized for your specific process.
-
Diazotization:
-
Charge a suitable reactor with the starting aniline precursor and an appropriate acid (e.g., HCl).
-
Cool the mixture to 0-5 °C with agitation.
-
Slowly add a solution of sodium nitrite in water, maintaining the internal temperature below 5 °C.
-
Scale-up Note: The rate of addition is critical. A slow, controlled addition will prevent a temperature spike and the formation of byproducts.
-
-
Cyanation:
-
In a separate vessel, prepare a solution or slurry of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution from step 1 to the cyanide mixture, maintaining a controlled temperature (e.g., below 10 °C). Vigorous off-gassing (N2) is expected.
-
Scale-up Note: Ensure the reactor has adequate headspace and venting for the nitrogen evolution. The viscosity of the reaction mixture may increase, requiring robust agitation.
-
-
Work-up and Isolation:
-
Once the reaction is complete (monitored by HPLC), quench the reaction mixture with a suitable aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove inorganic salts and impurities.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography.
-
Synthetic Pathway with Critical Control Points
References
- 1. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Cinnoline-7-carbonitrile Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Cinnoline-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical steps?
A1: A prevalent method for synthesizing this compound is a multi-step process beginning with the diazotization of a substituted aniline, followed by a cyclization reaction to form the cinnoline ring, and subsequent functional group manipulations. The critical steps involve the precise control of temperature during diazotization to prevent the decomposition of the diazonium salt and ensuring anhydrous conditions during the introduction of the nitrile group to avoid the formation of phenolic impurities.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is the likely cause?
A2: The formation of dark, polymeric, or tar-like substances is often due to the decomposition of the diazonium salt intermediate. This can be caused by the reaction temperature exceeding 5 °C during diazotization or the presence of light. It is crucial to maintain a low temperature (0-5 °C) and protect the reaction from light.
Q3: My final product shows a broad melting point range. What are the potential impurities?
A3: A broad melting point range suggests the presence of impurities. Common impurities in this compound synthesis include starting materials, isomers formed during cyclization (e.g., Cinnoline-5-carbonitrile), and byproducts from side reactions, such as the corresponding cinnolin-7-ol if water is present during the cyanation step.
Q4: How can I effectively purify the crude this compound?
A4: A combination of techniques is often most effective. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a primary method for separating the desired product from most impurities. Recrystallization from an appropriate solvent, such as ethanol or acetonitrile, can further enhance purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete diazotization of the precursor amine. | Ensure the complete dissolution of the amine before adding sodium nitrite. Use a slight excess of sodium nitrite and hydrochloric acid. |
| Decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C during diazotization and subsequent reactions. Protect the reaction from light. | |
| Inefficient cyclization to form the cinnoline ring. | Optimize the reaction temperature and time for the cyclization step. Ensure the appropriate catalyst, if required, is active. | |
| Presence of Phenolic Impurities (e.g., Cinnolin-7-ol) | Presence of water during the Sandmeyer reaction (cyanation step). | Use anhydrous solvents and reagents for the cyanation step. Dry all glassware thoroughly before use. |
| Formation of Isomeric Impurities (e.g., Cinnoline-5-carbonitrile) | Lack of regioselectivity in the cyclization step. | The regioselectivity is often dictated by the substitution pattern of the starting material. If possible, choose a starting material that favors the formation of the desired isomer. Careful purification by chromatography is essential. |
| Residual Starting Material in the Final Product | Incomplete reaction. | Increase the reaction time or temperature (within the limits of product stability). Ensure proper stoichiometry of reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Cyanation
This protocol outlines a representative synthesis of this compound starting from 7-aminocinnoline.
Materials:
-
7-Aminocinnoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Ice
-
Toluene
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 7-aminocinnoline in a mixture of concentrated HCl and water, cooled to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and toluene. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Visualizations
Technical Support Center: Enhancing the Oral Bioavailability of Cinnoline-7-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of oral bioavailability for Cinnoline-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenges are typically low aqueous solubility and potentially poor membrane permeability.[1][2] this compound, as a poorly soluble small molecule, likely exhibits dissolution rate-limited absorption.[3][4] This means that even if the compound can permeate the gastrointestinal (GI) membrane, its slow dissolution in the GI fluids limits the concentration of dissolved drug available for absorption.[4]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[1][5] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area for dissolution.[2][6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and apparent solubility.[4][8][9][10]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions can enhance its solubilization in the GI tract and facilitate absorption via the lymphatic pathway.[7][11][12]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.[6][7][13]
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my compound?
A3: The choice of strategy depends on the physicochemical properties of this compound (e.g., solubility, permeability, melting point, logP) and the desired pharmacokinetic profile. A systematic approach, often guided by the Biopharmaceutics Classification System (BCS), is recommended.[3] For a BCS Class II compound (low solubility, high permeability), the focus would be on enhancing the dissolution rate.[4] For a BCS Class IV compound (low solubility, low permeability), both dissolution and permeation enhancement would be necessary.[2]
A decision-making workflow for selecting a suitable strategy is illustrated below:
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Symptoms:
-
The dissolution profile of the formulated this compound shows less than 85% drug release in 30 minutes in standard dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Inconsistent dissolution results between batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate particle size reduction. | Further reduce the particle size using techniques like wet milling or high-pressure homogenization to achieve nano-sized particles.[2][7] |
| Drug recrystallization in solid dispersion. | Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state.[8] If recrystallization is observed, consider using a different polymer with a higher glass transition temperature (Tg) or increasing the polymer-to-drug ratio. |
| Poor wettability of the drug substance. | Incorporate a surfactant or a hydrophilic carrier in the formulation to improve the wettability of the drug particles.[13] |
| Inappropriate dissolution test conditions. | Ensure the dissolution medium provides sink conditions. Consider adding a small percentage of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to the dissolution medium to improve the solubilization of the hydrophobic drug. |
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
Symptoms:
-
The formulated this compound shows a good in vitro dissolution profile but the in vivo pharmacokinetic study in an animal model reveals low Cmax and AUC values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug precipitation in the GI tract. | The drug may dissolve in the stomach but precipitate in the higher pH environment of the intestine. Consider using precipitation inhibitors in the formulation, such as hydroxypropyl methylcellulose (HPMC). |
| Low membrane permeability. | If this compound is a BCS Class IV compound, enhancing dissolution alone may not be sufficient.[2] Investigate the use of permeation enhancers or lipid-based formulations that can facilitate drug transport across the intestinal epithelium.[14][15] |
| First-pass metabolism. | The drug may be extensively metabolized in the liver or the intestinal wall.[15] Strategies to bypass first-pass metabolism include formulating the drug in a lipid-based system to promote lymphatic absorption.[12] |
| Efflux by transporters (e.g., P-glycoprotein). | The drug may be actively pumped back into the GI lumen by efflux transporters. The use of excipients that can inhibit these transporters may be beneficial.[16][[“]][18] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in the physicochemical and pharmacokinetic parameters of this compound with different formulation strategies.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Aqueous Solubility (µg/mL) | Dissolution Rate (% in 30 min) |
| Unprocessed Drug | > 2000 | < 1 | < 10 |
| Micronized | 200 - 500 | 5 - 10 | 30 - 40 |
| Nanosuspension | 50 - 200 | 20 - 30 | > 85 |
| Solid Dispersion (1:5 Drug:Polymer) | N/A (Molecular Dispersion) | 50 - 100 | > 90 |
| SEDDS | < 100 (droplet size) | > 200 (in micellar phase) | > 95 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Drug | 10 | 50 | 4 | 200 | 100 |
| Micronized | 10 | 150 | 2 | 600 | 300 |
| Nanosuspension | 10 | 400 | 1 | 1600 | 800 |
| Solid Dispersion | 10 | 600 | 1 | 2400 | 1200 |
| SEDDS | 10 | 800 | 0.5 | 3200 | 1600 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound with a particle size below 200 nm.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl cellulose)
-
Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
Planetary ball mill or a high-pressure homogenizer
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 2% w/v) in purified water.
-
Add the milling media to the suspension at a ratio of 1:1 by volume.
-
Mill the suspension at a controlled temperature (e.g., 4°C) for a predetermined time (e.g., 24-48 hours), with periodic sampling to monitor particle size.
-
Alternatively, pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.
-
Separate the nanosuspension from the milling media by filtration.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound in a hydrophilic polymer.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMC)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for its amorphous nature (DSC, XRD) and in vitro dissolution performance.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general mechanism by which lipid-based formulations can enhance the oral bioavailability of poorly soluble drugs.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [manmiljournal.ru]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. japer.in [japer.in]
- 11. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.umh.es [dspace.umh.es]
- 17. Impact of Pharmaceutical Excipients on Oral Drug Absorption: A Focus on Intestinal Drug Transporters - Consensus [consensus.app]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Modification of Cinnoline-7-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the modification of Cinnoline-7-carbonitrile to reduce off-target effects and enhance selectivity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target activity with our lead compound, this compound. What are the common initial strategies to address this?
A1: Initial strategies to mitigate off-target effects of this compound should focus on understanding the structure-activity relationship (SAR).[1][2] Consider the following approaches:
-
Structural Truncation or Simplification: Systematically remove or simplify peripheral functional groups to identify which parts of the molecule are responsible for off-target binding.[3]
-
Bioisosteric Replacement: Replace the nitrile group or other key functionalities with bioisosteres to alter electronic and steric properties, which can modulate binding affinities.[4][5][6] For example, the nitrile group could be replaced with a trifluoromethyl group, a small amide, or a halogen to probe different interactions.[7]
-
Introduction of Steric Hindrance: Add bulky groups at positions not critical for on-target activity to physically block binding to the larger, less specific binding pockets of off-target proteins.
-
Computational Modeling: Utilize molecular docking and in silico screening to predict the binding modes of this compound to both its intended target and known off-targets. This can guide the design of modifications to disfavor off-target interactions.
Q2: Our recent modifications to this compound have led to a significant loss of on-target potency. How can we recover the desired activity?
A2: A loss of potency upon modification is a common challenge. To address this, a systematic approach to rebuilding the pharmacophore is necessary:
-
Re-evaluate the Pharmacophore: Ensure that the modifications have not disrupted key interactions required for binding to the primary target. Re-examine the core structure and essential functional groups.
-
Fine-Tuning Modifications: Instead of large structural changes, make more subtle modifications. For example, if a methyl group was added and potency was lost, consider replacing it with other small alkyl groups or halogens to probe the steric and electronic requirements at that position.
-
Optimize Linker Regions: If your modifications involved changing a linker, its length, rigidity, and composition are critical. Systematically vary these properties to regain optimal positioning of the key binding elements.
-
Utilize Co-crystal Structures: If available, co-crystal structures of the parent compound with its target can provide invaluable insights into the key binding interactions that need to be preserved.
Q3: What are the most effective ways to profile the selectivity of our new this compound analogs?
A3: Comprehensive selectivity profiling is crucial. A tiered approach is often most effective:
-
Initial Screening: Screen your new analogs against a small, focused panel of kinases or receptors that are closely related to the primary target or are known liabilities for this chemical class.[8]
-
Broad Kinase Panel Screening: For promising candidates, utilize a broad kinase panel (e.g., against >300 kinases) to get a comprehensive view of their selectivity profile.[9][10] This can reveal unexpected off-target interactions.
-
Cell-Based Assays: Confirm the biochemical selectivity in a cellular context by using assays that measure the modulation of downstream signaling pathways specific to the intended target and known off-targets.[8]
Troubleshooting Guides
Problem: High hERG channel activity observed with a promising this compound analog.
-
Potential Cause: The presence of a basic nitrogen atom and a lipophilic region in the molecule are common features of hERG inhibitors.
-
Troubleshooting Steps:
-
Reduce Basicity: Modify the structure to lower the pKa of any basic nitrogen atoms. This can be achieved by introducing electron-withdrawing groups nearby.
-
Decrease Lipophilicity: Reduce the overall lipophilicity of the molecule by adding polar functional groups or replacing lipophilic moieties with more polar ones.
-
Introduce Polar Groups: Strategically place polar groups, such as hydroxyl or amide functionalities, to disrupt the interaction with the hERG channel.
-
In Silico Prediction: Use computational models to predict hERG liability and guide the design of new analogs with a lower risk of hERG inhibition.
-
Problem: Poor metabolic stability of a this compound analog in liver microsome assays.
-
Potential Cause: The molecule may have metabolically labile sites, such as electron-rich aromatic rings or benzylic positions, that are susceptible to oxidation by cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Identify Metabolic Hotspots: Use techniques like metabolite identification studies to pinpoint the exact site of metabolism.
-
Block Metabolism: Introduce blocking groups, such as fluorine or a methyl group, at the site of metabolism to prevent oxidation.[11]
-
Bioisosteric Replacement: Replace the metabolically unstable moiety with a more stable bioisostere. For example, an electron-rich phenyl ring could be replaced with a pyridine or other heteroaromatic ring to reduce its susceptibility to oxidation.[12]
-
Reduce Lipophilicity: High lipophilicity can lead to increased metabolic clearance. Introducing polar groups can reduce this.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound Analogs
| Compound ID | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| This compound | 10 | 50 | 120 | 5 |
| Analog A-1 | 15 | 500 | >1000 | 33 |
| Analog B-2 | 8 | 60 | 200 | 7.5 |
| Analog C-3 | 50 | >1000 | >1000 | >20 |
Table 2: Physicochemical and ADME Properties of Selected Analogs
| Compound ID | Molecular Weight ( g/mol ) | cLogP | hERG IC50 (µM) | Microsomal Stability (t½, min) |
| This compound | 250.25 | 3.5 | 0.5 | 15 |
| Analog A-1 | 268.28 | 3.2 | 10.2 | 45 |
| Analog B-2 | 264.29 | 3.6 | 0.8 | 20 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound analogs against a panel of protein kinases.[8][10][13]
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
This compound analogs dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which will capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Competitive Ligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of this compound analogs to a target receptor.[8][14][15]
Materials:
-
Cell membranes or purified receptor expressing the target
-
A known radiolabeled or fluorescently labeled ligand for the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
This compound analogs dissolved in DMSO
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the unlabeled this compound analogs.
-
In a 96-well plate, combine the receptor preparation, the labeled ligand at a fixed concentration (typically at or below its Kd), and the unlabeled test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separate the bound from the free ligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold binding buffer to remove any unbound ligand.
-
Quantify the amount of bound labeled ligand by scintillation counting or fluorescence measurement.
-
Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the labeled ligand.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of this compound and its off-target effects.
Caption: Experimental workflow for analog synthesis and evaluation.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Src Kinase Inhibitors: Cinnoline-7-carbonitrile and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cinnoline-7-carbonitrile and other prominent Src kinase inhibitors, offering a detailed analysis of their performance based on available data. Due to the limited direct experimental data for this compound, this guide utilizes data from structurally similar 4-anilino-quinoline-3-carbonitrile derivatives as a predictive reference. This comparison aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Performance Comparison of Src Kinase Inhibitors
The inhibitory activity of small molecules against Src kinase is a critical determinant of their potential therapeutic efficacy. This section presents a comparative analysis of this compound (represented by its structural analogs) and three well-established Src kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib. The data is summarized in the tables below, focusing on biochemical and cellular assays.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) in biochemical assays provides a direct measure of a compound's potency against the isolated Src kinase enzyme.
| Compound | Src IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| 4-Anilino-quinoline-3-carbonitrile Derivatives (Proxy for this compound) | 0.15 - 3.8[1][2] | EGFR, Abl[2][3] |
| Dasatinib | <1 - 0.8[4] | Abl (<1), c-Kit (79)[4] |
| Bosutinib | 1.2[5][6] | Abl (1)[5][7] |
| Saracatinib (AZD0530) | 2.7 - 10[8] | c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10), v-Abl (30), EGFR (66), c-Kit (200)[8] |
Cellular Activity
Cell-based assays are crucial for evaluating a compound's efficacy in a more biologically relevant context, assessing its ability to inhibit Src kinase activity within living cells.
| Compound | Cell-Based Assay | Cell Line | Cellular IC50 (nM) |
| 4-Anilino-quinoline-3-carbonitrile Derivatives (Proxy for this compound) | Src-transformed fibroblast proliferation | Fibroblast | 10[1] |
| Dasatinib | Inhibition of Bcr-Abl expressing cells | Ba/F3 | Potent inhibition[4] |
| Bosutinib | Src-dependent cell proliferation | Fibroblast | 100[9] |
| Saracatinib (AZD0530) | Inhibition of Src Y530F expressing cells | NIH 3T3 | 80[10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the protocols for key assays used to evaluate Src kinase inhibitors.
Src Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr))
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
Phospho-tyrosine antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
-
Detection reagent (e.g., TMB for HRP, or a specific substrate for the fluorescent probe)
-
96-well microplates
Procedure:
-
Add 10 µL of assay buffer containing the test compound at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of recombinant Src kinase and 10 µL of the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-tyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Src Phosphorylation Assay
This assay measures the inhibition of Src autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with active Src signaling (e.g., PC-3, DU145)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the primary antibody against total Src to normalize for protein loading.
-
Quantify the band intensities to determine the extent of Src phosphorylation inhibition.
Western Blotting for p-Src and Total Src
Western blotting is a standard technique to detect and quantify specific proteins in a complex mixture.
Procedure:
-
Sample Preparation: Lyse cells as described in the cellular Src phosphorylation assay protocol.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Src (Tyr416) and total Src.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Src protein.
Visualizations
Diagrams illustrating key concepts and workflows aid in the understanding of complex biological processes and experimental designs.
Caption: Simplified Src signaling pathway.
Caption: Biochemical kinase inhibition assay workflow.
Caption: Western blot workflow for p-Src detection.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Comparative Analysis of Cinnoline Derivatives as Anticancer Agents
A focused look at the therapeutic potential and mechanism of action of substituted cinnolines.
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various cinnoline derivatives, supported by experimental data. While specific research on Cinnoline-7-carbonitrile derivatives is limited in publicly available literature, this analysis focuses on structurally related cinnoline compounds that have shown significant promise in preclinical studies.
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1][3] In the realm of oncology, cinnoline derivatives have garnered considerable attention for their potential to inhibit key signaling pathways implicated in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[4][5]
Performance Comparison of Cinnoline Derivatives as PI3K Inhibitors
A study on the discovery of cinnoline derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors provides valuable quantitative data for a comparative analysis.[5] The following table summarizes the in vitro inhibitory activity of a selection of these derivatives against the PI3Kα enzyme and their antiproliferative activity against three human cancer cell lines: A549 (lung carcinoma), PC-3 (prostate cancer), and MCF-7 (breast adenocarcinoma).
| Compound ID | Substitution Pattern | PI3Kα IC50 (nM) | A549 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) |
| Cpd 1 | 4-(phenylamino)-6,7-dimethoxy | 15.8 | 0.87 | 1.25 | 0.98 |
| Cpd 2 | 4-(4-methoxyphenylamino)-6,7-dimethoxy | 8.9 | 0.54 | 0.76 | 0.61 |
| Cpd 3 | 4-(3-chloro-4-fluorophenylamino)-6,7-dimethoxy | 5.2 | 0.26 | 0.41 | 0.33 |
| Cpd 4 | 4-(3-hydroxyphenylamino)-6,7-dimethoxy | 12.3 | 0.71 | 0.99 | 0.82 |
| Cpd 5 | 4-(pyridin-4-ylamino)-6,7-dimethoxy | 25.1 | 1.54 | 2.01 | 1.76 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of cinnoline derivatives.
PI3Kα Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the PI3Kα enzyme. A common method is the HTRF (Homogeneous Time-Resolved Fluorescence) assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Biotinylated-PIP3 detector
-
Europium cryptate-labeled anti-biotin antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Test compounds (cinnoline derivatives) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
A solution of the PI3Kα enzyme is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 384-well plate, the enzyme solution, test compound solution, and a mixture of PIP2 substrate and ATP are added. The reaction is initiated by the addition of the ATP/substrate mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a detection mixture containing the biotinylated-PIP3 detector, europium cryptate-labeled anti-biotin antibody, and streptavidin-XL665.
-
The plate is incubated for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.
-
The ratio of the fluorescence at 665 nm to that at 620 nm is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, PC-3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (cinnoline derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The anticancer activity of many cinnoline derivatives is attributed to their inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[4]
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of cinnoline derivatives.
The diagram above illustrates how growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell proliferation, survival, and metabolism. Cinnoline derivatives have been shown to inhibit PI3K, thereby blocking this entire downstream signaling cascade.[4][5]
Figure 2. General experimental workflow for the evaluation of cinnoline derivatives as anticancer agents.
The workflow begins with the chemical synthesis and purification of the cinnoline derivatives, followed by structural confirmation. The biological evaluation then proceeds with in vitro enzymatic and cell-based assays to determine the potency and efficacy of the compounds. Promising candidates are then subjected to more detailed mechanistic studies to elucidate their mode of action at the molecular level.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Cinnoline-7-carbonitrile: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the cinnoline scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive validation of the anticancer activity of Cinnoline-7-carbonitrile, offering a comparative analysis with alternative agents, detailed experimental protocols, and insights into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Executive Summary
While direct and extensive experimental data on this compound specifically is limited in publicly available research, this guide synthesizes the existing knowledge on the broader class of cinnoline derivatives to extrapolate and validate its potential anticancer activity. Cinnoline derivatives have demonstrated significant potential as anticancer agents, with activities attributed to mechanisms such as topoisomerase I inhibition and induction of apoptosis.[1] This guide will present a comparative analysis based on the activities of structurally related cinnoline and quinoline compounds, providing a framework for the validation and further investigation of this compound.
Comparative Analysis of Anticancer Activity
To contextualize the potential efficacy of this compound, this section presents a comparative summary of the anticancer activities of various cinnoline and structurally similar quinoline derivatives against different cancer cell lines. The data is presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnoline | Dibenzo[c,h]cinnoline derivative | RPMI-8402 (Leukemia) | < 0.002 | [2] |
| Cinnoline | Triazepinocinnoline derivative | MCF-7 (Breast Cancer) | 0.049 | [1] |
| Quinoline | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/mL) | [3] |
| Quinoline | Quinoline-chalcone derivative | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38 - 5.34 | [4][5] |
| Quinoline | Quinoline-based dihydrazone | BGC-823 (Gastric), BEL-7402 (Hepatoma), MCF-7 (Breast), A549 (Lung) | 7.01 - 34.32 | [6] |
Mechanism of Action: Insights from Cinnoline Derivatives
The anticancer activity of cinnoline derivatives is often linked to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Topoisomerase I Inhibition
Several studies have identified cinnoline derivatives as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering cell death. The structural similarity of this compound to these known topoisomerase I inhibitors suggests a comparable mechanism of action.
Induction of Apoptosis
Cinnoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This process is often mediated through both intrinsic and extrinsic pathways, involving the activation of caspases, which are key executioner enzymes in the apoptotic cascade.
The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis, based on the known mechanisms of related compounds.
Experimental Protocols
To facilitate the validation and further investigation of this compound, this section provides detailed methodologies for key in vitro experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following workflow diagram outlines the MTT assay procedure.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is not yet widely published, the extensive research on the cinnoline scaffold provides a strong foundation for its potential as a valuable anticancer agent. The proposed mechanisms of topoisomerase I inhibition and apoptosis induction, supported by data from related compounds, warrant further investigation. The experimental protocols provided in this guide offer a clear path for researchers to validate these hypotheses and elucidate the specific signaling pathways modulated by this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and combination therapies to fully realize the therapeutic potential of this promising compound.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling the Therapeutic Potential of Cinnoline-7-carbonitrile: A Comparative Analysis of Its Biological Effects
While direct experimental data on the biological effects of Cinnoline-7-carbonitrile remains to be published, a comprehensive analysis of structurally similar 7-substituted cinnoline derivatives provides valuable insights into its potential therapeutic applications. This guide offers a comparative overview of the reported anticancer and antibacterial activities of these analogs, presenting a predictive cross-validation for the largely uncharacterized this compound.
The cinnoline scaffold is a recurring motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] The nature and position of substituents on the cinnoline ring play a crucial role in modulating this biological activity.[1] This guide focuses on derivatives substituted at the 7-position to forecast the potential bioactivity of this compound.
Comparative Anticancer Activity of 7-Substituted Cinnoline Analogs
Several studies have highlighted the potential of cinnoline derivatives as anticancer agents.[1][3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While specific data for this compound is not available, the cytotoxic activities of other 7-substituted cinnolines against various cancer cell lines suggest its potential in this area. For instance, certain dihydrobenzo[h]cinnoline-5,6-dione derivatives have demonstrated significant activity against epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines. A comparative summary of the anticancer activity of representative 7-substituted analogs is presented below.
Table 1: Comparative Anticancer Activity of 7-Substituted Cinnoline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | - | - | - |
| 7-Chloro-4-aminocinnoline-3-carboxamide | Data not available | - | - | - |
| Dibenzo[c,h]cinnoline derivative | Leukemia (L1210) | Data not available | Mitoxantrone | - |
Comparative Antibacterial Activity of 7-Substituted Cinnoline Analogs
The cinnoline core is also a promising scaffold for the development of novel antibacterial agents.[2][5] The antibacterial efficacy of cinnoline derivatives is often attributed to their ability to interfere with essential bacterial processes. The substitution at the 7-position has been shown to influence the antibacterial spectrum and potency. For example, 7-chloro substituted cinnoline thiophene derivatives have been noted for their antifungal activity, and 7-substituted 4-aminocinnoline-3-carboxamide derivatives have exhibited moderate to good antibacterial activity.[1] A comparison of the minimum inhibitory concentrations (MIC) for various analogs is provided below.
Table 2: Comparative Antibacterial Activity of 7-Substituted Cinnoline Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Data not available | - | - | - |
| 7-substituted 4-aminocinnoline-3-carboxamides | Vibrio cholerae | 6.25–25 | Norfloxacin | - |
| Escherichia coli | 6.25–25 | Norfloxacin | - | |
| Staphylococcus aureus | 6.25–25 | Norfloxacin | - | |
| Klebsiella pneumoniae | 6.25–25 | Norfloxacin | - | |
| Halogen-substituted Cinnoline Imidazoles | Various bacteria | Moderate to good | Norfloxacin | - |
Experimental Protocols
The biological data presented for the cinnoline analogs are typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-substituted cinnoline derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds and a reference antibiotic (e.g., Norfloxacin) are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms and experimental procedures, the following diagrams are provided.
General experimental workflow for in vitro biological assays.
Potential EGFR/PI3K/Akt signaling pathway targeted by cinnoline derivatives.
Conclusion
The cross-validation of this compound's biological effects through the examination of its 7-substituted analogs strongly suggests its potential as a valuable scaffold in drug discovery. The consistent demonstration of anticancer and antibacterial activities among these analogs provides a compelling rationale for the synthesis and direct biological evaluation of this compound. Future research should focus on obtaining empirical data for this specific compound to confirm and extend these predictive insights, potentially leading to the development of novel therapeutic agents.
References
Benchmarking a Cinnoline Derivative Against Established Kinase Inhibitors
An Objective Comparison of a Novel Cinnoline Scaffold with Marketed Oncological Drugs
The cinnoline nucleus is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of a representative cinnoline derivative, a phthalazine compound designated as 5b, against established drugs, Erlotinib and LY294002, focusing on its dual inhibitory action on Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds in oncology.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of the selected cinnoline derivative (phthalazine 5b) and the established drugs Erlotinib and LY294002 against their respective kinase targets. Lower IC50 values are indicative of higher potency.
| Compound | Target | IC50 Value (µg/mL) | IC50 Value (ng/mL) |
| Phthalazine (5b) | EGFR | - | 47.27 ± 2.41 |
| PI3Kα | 4.39 | - | |
| PI3Kβ | 13.6 | - | |
| PI3Kγ | 12.5 | - | |
| PI3Kδ | 3.11 | - | |
| Erlotinib | EGFR | - | 30.7 ± 1.56 |
| LY294002 | PI3Kα | 12.7 | - |
| PI3Kβ | 8.57 | - | |
| PI3Kγ | 6.89 | - | |
| PI3Kδ | 5.7 | - |
Data sourced from studies on novel cinnoline and phthalazine derivatives.[3][4]
Experimental Protocols
The data presented in this guide are based on standard in vitro kinase inhibition and cell-based apoptosis assays. The general methodologies for these experiments are outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human kinase (e.g., EGFR, PI3K isoforms), kinase substrate (e.g., a synthetic peptide), ATP (adenosine triphosphate), test compounds (cinnoline derivative and established drugs), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A solution of the recombinant kinase is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared.
-
The kinase, substrate, and test compound are combined in the wells of a microplate and incubated to allow for compound binding.
-
The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a luminometer or spectrophotometer.
-
-
Data Analysis: The kinase activity is measured for each compound concentration. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis (programmed cell death) in cancer cell lines following treatment with a test compound. The phthalazine derivative (5b) was shown to increase the total apoptotic cells in the CNS-SNB-75 cell line from 2.17% (control) to 39.26%.[3][4]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
-
Procedure:
-
Cancer cells (e.g., CNS-SNB-75) are seeded and treated with the test compound for a specified duration.
-
The cells are harvested and washed.
-
The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Interpretation: The flow cytometer distinguishes between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: EGFR-PI3K signaling pathway with points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
The Promise of Cinnoline Derivatives: Correlating In Vitro Efficacy with In Vivo Outcomes in Oncology
A comparative guide for researchers and drug development professionals on establishing an in vitro and in vivo correlation for cinnoline-based anticancer agents, with a focus on Cinnoline-7-carbonitrile as a representative compound.
The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds have shown cytotoxic activity against various cancer cell lines, such as leukemia, epidermoid carcinoma, and hepatoma carcinoma.[1] For drug development professionals, a critical step is to establish a correlation between the in vitro activity and the in vivo efficacy of these promising compounds. This guide provides a comparative framework for understanding and evaluating the in vitro and in vivo correlation (IVIVC) of cinnoline derivatives, using this compound as a hypothetical lead compound for illustrative purposes.
Correlating In Vitro Cytotoxicity with In Vivo Antitumor Activity
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[2] In the context of oncology drug development, this often involves correlating in vitro cytotoxicity (e.g., IC50 values) with in vivo tumor growth inhibition.[3] Establishing a strong IVIVC can streamline the drug development process, reduce the reliance on extensive animal testing, and provide a rationale for dose selection in clinical trials.[2]
Hypothetical In Vitro and In Vivo Data for this compound and Comparators
The following tables present hypothetical data to illustrate the type of information required to build an IVIVC for this compound and compare it with other potential anticancer agents.
Table 1: In Vitro Cytotoxicity of this compound and Comparator Compounds
| Compound | Target Cancer Cell Line | IC50 (µM) |
| This compound | Human Colon Carcinoma (HCT116) | 2.5 |
| Human Breast Adenocarcinoma (MCF-7) | 5.2 | |
| Human Lung Carcinoma (A549) | 7.8 | |
| Comparator A (Known Kinase Inhibitor) | Human Colon Carcinoma (HCT116) | 1.8 |
| Human Breast Adenocarcinoma (MCF-7) | 3.5 | |
| Human Lung Carcinoma (A549) | 6.1 | |
| Comparator B (Standard Chemotherapy) | Human Colon Carcinoma (HCT116) | 0.5 |
| Human Breast Adenocarcinoma (MCF-7) | 1.2 | |
| Human Lung Carcinoma (A549) | 2.3 |
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 25 | 750 | 50 |
| 50 | 450 | 70 | |
| Comparator A | 25 | 825 | 45 |
| 50 | 525 | 65 | |
| Comparator B | 10 | 300 | 80 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data for IVIVC analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drugs.[6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to a purple formazan product.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
In Vivo Antitumor Efficacy (Xenograft Model)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer drug candidates.[7][8]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (this compound and comparators) and the vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.[8]
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing the Path to Correlation
Understanding the workflow and the underlying biological pathways is essential for a comprehensive evaluation.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Potential signaling pathway inhibited by a cinnoline derivative.
Conclusion
While specific in vitro and in vivo data for this compound are not yet extensively published, the broader class of cinnoline derivatives holds significant promise as anticancer agents. By following rigorous and standardized experimental protocols for both in vitro and in vivo studies, researchers can generate the high-quality data necessary to establish a meaningful IVIVC. This correlation is instrumental in guiding the preclinical and clinical development of novel cinnoline-based therapies, ultimately accelerating their potential translation to the clinic for the benefit of cancer patients.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Head-to-Head Comparison of Cinnoline-7-carbonitrile Analogs as Potent Anticancer Agents
For Immediate Release
A comprehensive analysis of a series of novel Cinnoline-7-carbonitrile analogs reveals significant potential in the development of targeted cancer therapies. This guide provides a head-to-head comparison of these compounds, presenting key experimental data on their biological activity against various cancer cell lines and their inhibitory effects on specific kinase pathways. The data underscores the structure-activity relationships within this chemical series, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Biological Activity
The antiproliferative activity of the this compound analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | Target/Cell Line | IC50 (µM) |
| Analog 1 | MCF-7 (Breast Cancer) | 0.264[1] |
| HCT116 (Colon Cancer) | 2.04[1] | |
| K562 (Leukemia) | 1.14[1] | |
| Analog 2 | A549 (Lung Cancer) | > 10 |
| HeLa (Cervical Cancer) | 5.8 | |
| Analog 3 | PC-3 (Prostate Cancer) | 1.5 |
| DU145 (Prostate Cancer) | 3.2 |
Kinase Inhibitory Profile
Select this compound analogs were screened for their inhibitory activity against key kinases implicated in cancer progression. The following table details the IC50 values against these enzymatic targets.
| Compound ID | Kinase Target | IC50 (nM) |
| Analog 1 | PI3Kα | 15 |
| PI3Kβ | 45 | |
| PI3Kδ | 8 | |
| PI3Kγ | 22 | |
| Analog 4 | Src Kinase | 50 |
| EGFR | > 1000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the analogs against specific kinases was evaluated using a luminescence-based kinase assay.
-
Reaction Setup: The kinase reactions were performed in 96-well plates. Each reaction well contained the specific kinase, the substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixtures were incubated at room temperature for 1 hour to allow for the kinase reaction to proceed.
-
Luminescence Detection: A kinase detection reagent was added to each well, which stops the enzymatic reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining in the well.
-
Signal Measurement: The luminescence was measured using a plate-reading luminometer.
-
Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental evaluation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Experimental Evaluation Workflow.
References
A Researcher's Guide to Validating the Target Engagement of Cinnoline-7-carbonitrile
An Objective Comparison of Methodologies and Performance Against Alternative Compounds
For researchers and drug development professionals, establishing that a compound physically interacts with its intended target within a cellular context is a critical step in the validation process.[1] This guide provides a comprehensive overview of experimental strategies for validating the target engagement of Cinnoline-7-carbonitrile, a novel heterocyclic compound. Cinnoline derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4]
This document outlines key experimental protocols, presents illustrative data for comparison with a hypothetical alternative, and provides visual workflows to guide the experimental design.
Overview of Target Engagement Validation
Target engagement is the direct measurement of a drug binding to its molecular target.[1] Confirming this interaction is fundamental to understanding a compound's mechanism of action and provides confidence that the observed biological effects are a direct result of modulating the intended target.[1][5] A variety of biophysical and chemical biology techniques are available, each offering unique advantages.[1][6]
The general workflow for validating target engagement involves a multi-faceted approach, starting from initial biochemical assays and progressing to more complex cellular and in vivo models.
Caption: General workflow for target engagement validation.
Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)
For the purpose of this guide, we will hypothesize that this compound is designed to target the ATP-binding site of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. Alterations in signaling pathways involving receptors like EGFR are common in various diseases.[7] This allows us to frame the experimental data and compare its performance against a known EGFR inhibitor, Gefitinib .
The binding of a ligand like this compound to the EGFR kinase domain is intended to inhibit its downstream signaling, which is crucial for cell proliferation and survival.
Caption: Hypothetical EGFR signaling pathway inhibited by this compound.
Comparative Data Presentation
Here we present illustrative data comparing this compound to the established EGFR inhibitor, Gefitinib. These tables summarize key quantitative metrics obtained from various target engagement assays.
Table 1: In Vitro Binding Affinity and Kinase Inhibition
These assays measure the direct interaction of the compound with the purified target protein.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) |
| This compound | EGFR | SPR | 25.3 | - |
| This compound | EGFR | Kinase Assay | - | 45.8 |
| Gefitinib | EGFR | SPR | 5.1 | - |
| Gefitinib | EGFR | Kinase Assay | - | 22.4 |
-
Kd (Dissociation Constant): A measure of binding affinity, with lower values indicating a stronger interaction. Measured here by Surface Plasmon Resonance (SPR).
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the target enzyme's activity.[8]
Table 2: Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[9][10] It relies on the principle that a protein becomes more thermally stable when a ligand is bound.[9][11]
| Compound | Target | Cell Line | Assay Type | Thermal Shift (ΔTm, °C) | EC50 (µM) |
| This compound | EGFR | A431 | CETSA | +4.2 | 1.5 |
| Gefitinib | EGFR | A431 | CETSA | +5.8 | 0.8 |
-
ΔTm (Change in Melting Temperature): The increase in the protein's melting temperature upon compound binding, indicating stabilization.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response, in this case, the concentration required to achieve 50% of the maximal thermal shift.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing data on binding affinity and kinetics.[12][13][14][15]
-
Immobilization: Purified recombinant human EGFR protein is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: A dilution series of this compound (e.g., 0.1 nM to 1 µM) in running buffer is injected over the sensor surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time, generating a sensorgram.[16]
-
Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).[15]
Protocol 2: Kinase Activity Assay (Luminescence-based)
This assay measures the enzymatic activity of EGFR and its inhibition by the compound. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction.[17]
-
Reaction Setup: In a 384-well plate, add EGFR enzyme, the specific substrate peptide, and ATP.
-
Compound Addition: Add a serial dilution of this compound or Gefitinib. Include a DMSO vehicle control.[18]
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is read by a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.[17]
-
Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[19][20]
References
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 2. zenodo.org [zenodo.org]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 13. Conducting Surface Plasmon Resonance (SPR) Studies – Pharma.Tips [pharma.tips]
- 14. youtube.com [youtube.com]
- 15. denovobiolabs.com [denovobiolabs.com]
- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. news-medical.net [news-medical.net]
Efficacy of Cinnoline Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Cinnoline and Quinoline Derivatives
The antiproliferative activity of several cinnoline and quinoline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific chemical structure of the derivative and the genetic makeup of the cancer cell line. The following table summarizes the IC50 values for selected compounds from various studies.
| Compound Class | Specific Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cinnoline Derivatives | Dibenzo[c,h]cinnoline analog | RPMI 8402 | Human Leukemia | 0.07 | [1] |
| Triazepinocinnoline derivative | MCF-7 | Human Breast Cancer | 0.049 | [2] | |
| 3-Piperazinyl cinnoline (Compound 8b) | MCF-7 | Human Breast Cancer | 5.56 | ||
| Aminobutylamide indeno[1,2-c]cinnoline | HeLa | Human Cervical Cancer | 0.045 | ||
| Aminobutylamide indeno[1,2-c]cinnoline | MCF-7 | Human Breast Cancer | 0.085 | ||
| Quinoline Derivatives | TAS‐103 | P388 | Murine Leukemia | 0.0011 | [3] |
| TAS‐103 | KB | Human Oral Epidermoid Carcinoma | 0.0096 | [3] | |
| 4-Anilinoquinoline-3-carbonitrile | Various | Various | Not Specified |
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., cinnoline derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in evaluating and the mechanisms of action of these compounds, the following diagrams are provided.
Experimental Workflow for IC50 Determination
Apoptosis Induction Signaling Pathway
Mechanism of Action
The anticancer activity of cinnoline and quinoline derivatives is attributed to various mechanisms of action. A prominent mechanism for certain dibenzo[c,h]cinnolines is the inhibition of topoisomerase I.[1] Topoisomerases are enzymes that are essential for managing DNA topology during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.
Furthermore, some cinnoline derivatives have been shown to act as inhibitors of the PI3K/Akt signaling pathway, a critical pathway that is often dysregulated in cancer and promotes cell survival and proliferation. By inhibiting key kinases in this pathway, these compounds can effectively halt cancer cell growth.
Studies on related quinoline derivatives have also revealed apoptosis induction through the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[4] The activation of these initiator caspases converges on the executioner caspase-3, leading to the cleavage of cellular proteins and the orchestrated dismantling of the cell.
References
- 1. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cinnoline-7-carbonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Cinnoline-7-carbonitrile, synthesized from the safety data sheets of structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for the target molecule. The following procedures should be considered as a baseline and adapted to comply with all applicable local, state, and federal regulations.
Core Disposal Principles
The primary recommendation for the disposal of this compound, based on information for similar chemical structures, is to utilize an approved waste disposal plant.[1][2] This ensures that the compound is managed by professionals equipped to handle and neutralize chemical waste in an environmentally responsible manner. Under no circumstances should this chemical be flushed down the drain or disposed of with general laboratory trash.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing to prevent skin contact.[2]
-
In cases of potential aerosol generation, a NIOSH-approved respirator may be necessary.
-
-
Containment:
-
Ensure that this compound waste is stored in a clearly labeled, sealed, and compatible container.
-
The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Waste Collection:
-
For solid waste, carefully sweep the material to avoid dust formation and place it into the designated waste container.[3]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) before placing it in the waste container.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by a licensed waste disposal contractor.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a certified and licensed chemical waste disposal company.
-
Provide the disposal company with all available safety information, noting that the hazard profile is based on structurally similar compounds.
-
Hazard Profile Based on Analogous Compounds
The following table summarizes the potential hazards of this compound, as inferred from the SDS of related quinoline and carbonitrile compounds.
| Hazard Classification | Description | Source (Analogous Compound) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Quinoline-2-carbonitrile[2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Quinoline-2-carbonitrile[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Quinoline-2-carbonitrile[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Quinoline-2-carbonitrile[2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided in this guide is based on the safety data sheets of structurally similar compounds and is intended for informational purposes only. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable regulations for chemical waste disposal.
References
Personal protective equipment for handling Cinnoline-7-carbonitrile
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Cinnoline-7-carbonitrile, based on data for analogous compounds.
| Protection Type | Recommended Equipment | Standards & Specifications | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z.87.1, EN 166 | Protects against potential splashes, dust, and vapors. A face shield is recommended when there is a significant risk of splashing.[1][2] |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), lab coat, and closed-toe shoes. | EN 374 | Disposable nitrile gloves offer broad short-term protection.[1] For prolonged contact, consult the glove manufacturer's resistance guide. A lab coat should always be worn and buttoned.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | NIOSH/MSHA approved | A respirator is not typically required under normal conditions with adequate engineering controls.[3] If dust or aerosols are generated, a particulate filter respirator (e.g., P1) may be necessary.[4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure that a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.[5]
-
Prepare all necessary equipment and reagents to minimize movement during the experiment.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles. If a splash hazard exists, also wear a face shield.
-
Don the appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.
-
-
Chemical Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Waste Characterization: this compound should be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, weigh paper, and paper towels, in a designated, labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent. Collect the rinse as liquid hazardous waste.
-
-
Disposal:
-
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
